H-HIS-TYR-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-12(6-10-7-17-8-18-10)14(21)19-13(15(22)23)5-9-1-3-11(20)4-2-9/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOOKGDPMXSJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957404 | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35979-00-1 | |
| Record name | NSC374121 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Metallochemistry of the Histidyl-Tyrosine Axis: Coordination Dynamics, Thermodynamics, and Bioanalytical Characterization
Executive Summary
The interaction between Histidine (His) and Tyrosine (Tyr) residues constitutes a critical motif in metallobiochemistry, governing catalytic efficiency in oxidases and pathological aggregation in neurodegeneration. While Histidine acts as the primary anchor for transition metals (Cu, Zn, Ni) via its imidazole nitrogen, Tyrosine often functions as a secondary ligand, a proton donor, or a redox-active cofactor.
This guide provides a rigorous technical analysis of the His-Tyr metal binding axis. It moves beyond basic coordination chemistry to explore the thermodynamics of the His-Tyr covalent cross-link (as seen in Cytochrome c Oxidase), the pH-dependent lability of the Amyloid-
Structural Basis of the His-Tyr Metal Axis
The His-Tyr axis operates through two primary modes: Non-covalent Coordination (where both residues ligate a metal ion) and Covalent Cross-linking (where the residues are chemically bonded to create a cofactor).
The Covalent Cross-Link: Cytochrome c Oxidase (CcO)
In the catalytic center of Heme-Copper Oxidases, the His-Tyr interaction is not merely spatial but covalent.[1] A bond connects the C
-
Mechanism: The cross-linked Tyr244 lowers its pKa, allowing it to serve as a rapid proton and electron donor to the bound oxygen species at the Cu
center. -
Metal Role: The Cu
ion is coordinated by three Histidines (including the cross-linked His240). The Tyrosine does not bind the metal directly in the resting state but is electronically coupled to it, facilitating the "proton-coupled electron transfer" (PCET) necessary to cleave the O-O bond without releasing toxic intermediates.
The Amyloid Interface: A Peptide
In Alzheimer’s disease, the A
-
Cu(II)/Zn(II) Binding: These metals prefer Histidine imidazole nitrogens. However, Tyr10 can participate in the coordination sphere, particularly in aggregated states or under alkaline conditions where the phenolate anion is accessible.
-
Fe(III) Binding: Unlike Cu/Zn, Iron(III) shows a distinct preference for the phenolic oxygen of Tyr10, often leading to distinct aggregation pathways driven by tyrosinate-Fe(III) coordination.[2]
Mechanistic Pathway Diagram
The following diagram illustrates the electron transfer logic within the CcO His-Tyr-Cu
Figure 1: The catalytic logic of the His-Tyr-Cu
Thermodynamics and Binding Affinity ( )
Quantifying metal affinity in His-Tyr systems requires distinguishing between apparent constants (dependent on pH and buffer) and conditional constants.
Comparative Binding Data
The affinity varies by orders of magnitude depending on the specific geometry (ATCUN motif vs. general His-rich regions).
| Peptide / Protein System | Metal Ion | Primary Ligands | Dissociation Constant ( | Thermodynamic Feature |
| A | Cu(II) | His6, His13, His14 | ~0.1 - 10 nM | pH-dependent; Tyr10 modulates stability. |
| A | Zn(II) | His6, His13, His14 | 1 - 20 | Weaker than Cu(II); induces rapid precipitation. |
| A | Cu(II) | Terminal NH | ~10 - 100 fM | ATCUN Motif: Extremely tight binding (femtomolar). |
| CcO Model Peptides | Cu(II) | His-Tyr Cross-link | 1 - 50 | Cross-link enhances redox potential, not necessarily |
| Albumin (N-term) | Cu(II) | Asp-Ala-His... | ~1 pM | Classic ATCUN (Site A); Tyr not primary ligand. |
The "ATCUN" Effect
The Amino-Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif is a specific sequence (Free NH
Analytical Guide: Measuring His-Tyr Metal Affinity
Accurate measurement of metal-peptide affinity is prone to artifacts. The following protocols are designed to eliminate common errors such as buffer interference and hydrolysis.
Isothermal Titration Calorimetry (ITC) Protocol
ITC is the gold standard for determining stoichiometry (
Critical Pre-requisites:
-
Buffer Selection: Avoid buffers with high metal affinity (e.g., Tris, Citrate). Use non-coordinating buffers like HEPES, MOPS, or MES .
-
Buffer Matching: The ligand and macromolecule solutions must be identical. Use dialysis or size-exclusion chromatography (SEC) to equilibrate the peptide into the assay buffer.
-
Chelex Treatment: Treat all buffers with Chelex-100 resin prior to adding peptide/metal to remove trace contaminants that will occupy high-affinity sites.
Step-by-Step Workflow:
-
Cell Preparation: Load the peptide (Macromolecule) into the sample cell (Concentration: 10–50
M).-
Note: Ensure the peptide is fully reduced if it contains Cysteine, though His-Tyr peptides are often stable.
-
-
Syringe Preparation: Load the Metal Salt (e.g., CuCl
, ZnCl ) into the syringe (Concentration: 10x–20x cell concentration, e.g., 500 M).-
Crucial: Dissolve metal salt in the exact same buffer dialysate used for the peptide.
-
-
Titration Parameters:
-
Temperature: 25°C.
-
Injections: 19 x 2
L (first injection 0.4 L). -
Spacing: 120–180 seconds (allow full return to baseline).
-
-
Blank Subtraction: Perform a "Metal into Buffer" titration to measure the heat of dilution. Subtract this from the "Metal into Peptide" data.
-
Data Fitting: Fit to a "One Set of Sites" model unless cooperativity is observed.
Correcting for Buffer Competition (
- : Number of protons released upon metal binding (determined by performing ITC in two buffers with different ionization enthalpies).
NMR Spectroscopy (Paramagnetic vs. Diamagnetic)
-
Zn(II) (Diamagnetic): Use
H-NMR to map chemical shift perturbations. His H 1 and H 2 protons will shift significantly upon coordination. Tyr aromatic protons will shift if involved in stacking or direct binding. -
Cu(II) (Paramagnetic): Cu(II) causes "Paramagnetic Relaxation Enhancement" (PRE), broadening signals of residues within ~10 Å into the baseline.
-
Strategy: Use the disappearance of His/Tyr signals as a proximity map. If Tyr signals disappear upon Cu(II) addition, it confirms Tyr is within the coordination sphere or second coordination shell.
-
Experimental Workflow Diagram
Figure 2: Validated ITC workflow for determining metal binding thermodynamics, emphasizing buffer control and blank subtraction.
References
-
Hemp, J., et al. (2006). "Evolutionary migration of a post-translationally modified active-site residue in the proton-pumping heme-copper oxidases." Biochemistry. Link
-
Atwood, C. S., et al. (2004). "Copper mediates dityrosine cross-linking of Alzheimer's amyloid-beta."[3] Biochemistry. Link
-
Gagné, D., et al. (2019). "Best Practices for Isothermal Titration Calorimetry to study binding interactions." Malvern Panalytical Whitepaper. Link
-
Faller, P., & Hureau, C. (2009). "Bioinorganic chemistry of copper and zinc ions bound to amyloid-beta and their role in Alzheimer's disease."[2][3] Dalton Transactions. Link
-
Kállay, C., et al. (2007). "Thermodynamic and Structural Characterization of the Copper(II) Complexes of Peptides Containing Both Histidyl and Aspartyl Residues." Bioinorganic Chemistry and Applications. Link
-
Alies, B., et al. (2013). "Zinc(II) binding to the amyloid-beta peptide: A review." Coordination Chemistry Reviews. Link
Sources
Solubility Profile of His-Tyr: A Physicochemical & Practical Guide
Executive Summary
The dipeptide L-Histidyl-L-Tyrosine (His-Tyr) presents a complex solubility profile governed by the interplay between its zwitterionic backbone and its electrochemically active side chains (imidazole and phenol).[1][2] While often categorized simply as "water-soluble," its behavior is strictly pH-dependent.[1][2] In organic media, His-Tyr exhibits the classic "zwitterionic trap"—high crystal lattice energy prevents solvation in non-polar solvents, necessitating the use of polar aprotic solvents (DMSO) or hydrophobic ion pairing (HIP) strategies for lipophilic applications.
This guide provides a mechanistic analysis of His-Tyr solubility, validated experimental protocols for solubility determination, and strategies to modulate its profile for drug delivery and synthesis applications.
Part 1: Molecular Architecture & Physicochemical Basis[1]
To master the solubility of His-Tyr, one must first understand the competing forces at the molecular level. The molecule exists in equilibrium between solvation energy (interaction with solvent) and lattice energy (interaction with itself).
The Zwitterionic Trap
In the solid state, His-Tyr forms a stable crystal lattice held together by electrostatic attraction between the N-terminal ammonium (
Ionization States & pKa Profile
The solubility of His-Tyr is dictated by its ionization state.[1][2]
The Isoelectric Point (pI): Approximately 7.6 – 7.8 . At this pH, the molecule carries a net zero charge. Electrostatic repulsion between molecules is minimized, leading to aggregation and minimum solubility.
Visualization: Ionization Pathway
The following diagram illustrates the dominant species at varying pH levels and their corresponding solubility implications.
Part 2: Aqueous Solubility Profile
The pH Dependency Rule
Unlike simple salts, His-Tyr solubility is not static.[2]
-
Acidic Conditions (pH < 4): The imidazole ring and N-terminus are protonated.[1][2] The molecule is highly cationic (
or charge). Repulsion prevents aggregation.[1][2] Solubility: High (>50 mg/mL). [1][2] -
Neutral Conditions (pH 6.5 – 8.0): The molecule approaches its zwitterionic state. Lattice energy dominates solvation energy.[1][2] Solubility: Low (<1-5 mg/mL). [1][2]
-
Basic Conditions (pH > 10): The phenol and carboxyl groups are ionized. Solubility: Moderate to High.
Buffer Incompatibility Warning
-
Phosphate Buffers: Avoid high concentrations of phosphate near pH 7.0 if working near saturation limits, as ionic strength can induce "salting out" of the zwitterion.
-
Tris/HEPES: Generally preferred for maintaining pH 7.5, though solubility remains limited by the peptide's intrinsic properties.
Part 3: Organic Solvent Profile
Solubilizing His-Tyr in organic solvents is challenging due to the polarity of the peptide bond and the charged termini.
Solvent Compatibility Matrix
The following table summarizes the observed and predicted solubility trends based on dielectric constants and hydrogen bonding capacity.
| Solvent Class | Representative Solvent | Solubility | Mechanism / Notes |
| Polar Aprotic | DMSO | High | Disrupts H-bonding network; best choice for stock solutions.[1][2] |
| Polar Aprotic | DMF | Moderate/High | Good alternative to DMSO; easier to remove (lower BP).[1][2] |
| Alcohols | Methanol | Low/Mod | Soluble only if pH is adjusted (e.g., acidified methanol). |
| Alcohols | Ethanol | Poor | Dielectric constant too low to solvate zwitterion.[2] |
| Non-Polar | Hexane/DCM | Insoluble | Energetically unfavorable; cannot overcome lattice energy.[1][2] |
| Nitriles | Acetonitrile | Poor | Induces precipitation; often used as an anti-solvent in HPLC. |
The DMSO Caveat (Oxidation Risk)
While DMSO is the most effective organic solvent, His-Tyr contains Histidine (susceptible to oxidation) and Tyrosine (susceptible to nitration/oxidation).
-
Risk: DMSO can act as a mild oxidant over time, especially in the presence of light or metal ions.
-
Mitigation: Store DMSO stocks of His-Tyr at -20°C, protected from light, and under Nitrogen/Argon if possible.[1][2]
Part 4: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
This is the gold standard for determining equilibrium solubility.[1][2]
Reagents:
Workflow:
Step-by-Step:
-
Saturation: Add His-Tyr to 1 mL of solvent until undissolved powder is clearly visible.
-
Equilibration: Agitate at constant temperature (typically 25°C) for 24 hours.
-
Check: If the solution becomes clear, add more solid.
-
Separation: Centrifuge at 10,000
g for 10 minutes. Filter the supernatant using a pre-wetted PVDF filter. -
Quantification: Dilute the filtrate (to land within linear range) and analyze via HPLC-UV at 274 nm (Tyrosine absorption max) or 220 nm (Peptide bond).
Protocol B: Hydrophobic Ion Pairing (HIP) for Organic Solvents
To dissolve His-Tyr in hydrophobic solvents (e.g., for enzymatic synthesis in organic media), you must mask its charge.[2]
Concept: Complex the cationic His-Tyr (at low pH) with an anionic surfactant (AOT or SDS).[1][2]
-
Aqueous Phase: Dissolve His-Tyr in 10 mM HCl (pH ~2).
-
Organic Phase: Dissolve Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) in the target organic solvent (e.g., Ethyl Acetate).
-
Extraction: Mix phases 1:1 vigorously. The electrostatic complex [His-Tyr
][AOT ] will migrate to the organic phase.[1][2] -
Recovery: Separate the organic layer. His-Tyr is now solubilized in the organic media.[1][2]
Part 5: References
-
PubChem. (n.d.).[1][2] Tyr-His | C15H18N4O4.[1][2][3] National Library of Medicine. Retrieved from [Link][1][2]
-
Li, W., et al. (2019). Determination and Modeling of d-Histidine Solubility in Several Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link][1][2]
-
Dali, M.V., et al. (2023).[6] Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release. ACS Biomaterials Science & Engineering.[1][2] Retrieved from [Link][1][2]
-
Zhi, Z., et al. (2013). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide. Fluid Phase Equilibria. Retrieved from [Link]
Sources
- 1. Tyr-His | C15H18N4O4 | CID 7020181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. His-Tyr | C15H18N4O4 | CID 515713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-His-Tyr-OH peptide [novoprolabs.com]
- 4. biobasic.com [biobasic.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Fluorescence Characteristics of Tyrosine in Histidine-Tyrosine (His-Tyr) Peptides
Abstract
This technical guide provides a comprehensive exploration of the fluorescence properties of the amino acid Tyrosine (Tyr) when incorporated into peptides alongside Histidine (His). Intrinsic protein fluorescence, driven by aromatic amino acids, is a powerful tool in biochemical and biophysical research. While Tryptophan often dominates fluorescence studies, Tyrosine offers a unique spectral window and sensitivity to its local microenvironment. The presence of a neighboring Histidine residue introduces specific, complex modulations of Tyrosine's photophysical behavior. This guide will dissect the fundamental principles of Tyrosine fluorescence, elucidate the multifaceted influence of the His-Tyr interaction, and detail the impact of environmental factors. Furthermore, advanced fluorescence concepts, including quenching and Förster Resonance Energy Transfer (FRET), will be discussed in the context of His-Tyr peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the intrinsic fluorescence of Tyrosine in His-Tyr containing systems for structural and functional studies.
Fundamental Principles of Tyrosine Fluorescence
Tyrosine, an aromatic amino acid, is one of the three primary intrinsic fluorophores in proteins, alongside Tryptophan and Phenylalanine. Its fluorescence originates from the phenolic side chain. While its quantum yield and extinction coefficient are generally lower than those of Tryptophan, Tyrosine's fluorescence is highly sensitive to its local environment, making it a valuable probe for studying protein structure, dynamics, and interactions.[1][2]
The basic photophysical properties of Tyrosine are summarized below:
| Property | Typical Value(s) | Reference(s) |
| Excitation Maximum (λex) | ~274-278 nm | [1][3] |
| Emission Maximum (λem) | ~303-305 nm | [1] |
| Quantum Yield | ~0.14 in water | |
| Fluorescence Lifetime (τ) | ~3.4 ns in water | [4] |
The fluorescence of Tyrosine is susceptible to quenching by various factors, including proximity to other amino acid residues and the surrounding solvent.[5][6] The amide group in the peptide backbone, in conjunction with electron-withdrawing substituents, can quench the fluorescence of the phenol moiety.[7]
Caption: Fundamental photophysical processes of Tyrosine fluorescence.
The Influence of Histidine on Tyrosine Fluorescence
The presence of a Histidine residue in close proximity to a Tyrosine can significantly modulate the latter's fluorescence characteristics through several mechanisms. The imidazole side chain of Histidine can act as both a proton donor and acceptor, and its aromatic nature allows for potential electronic interactions.
pH-Dependent Interactions
The ionization state of the Histidine imidazole ring is highly dependent on the pH of the surrounding medium, with a pKa typically around 6.0. This change in protonation state can have a profound effect on the local electrostatic environment of the Tyrosine residue, thereby influencing its fluorescence.
-
Protonated Histidine (pH < 6.0): The positively charged imidazolium ion can exert a field effect on the Tyrosine phenol ring, potentially leading to fluorescence quenching.
-
Neutral Histidine (pH > 6.0): The neutral imidazole ring can act as a hydrogen bond acceptor from the Tyrosine hydroxyl group. This interaction can alter the excited-state dynamics of Tyrosine.
Studies on Tyrosine-Histidine model compounds have shown that their photophysical properties are dependent on the linkage and the position of the imidazole group.[4][8] These investigations are crucial for understanding the redox processes involving Tyrosine and the role of Tyrosine-Histidine covalent linkages in enzymes like cytochrome c oxidase.[8]
Quenching Mechanisms
Histidine has been identified as a quencher of fluorescence for certain fluorophores.[9] The quenching of Tyrosine fluorescence by Histidine can occur through two primary mechanisms:
-
Static Quenching: This occurs when the fluorophore (Tyrosine) and the quencher (Histidine) form a non-fluorescent complex in the ground state.
-
Dynamic (Collisional) Quenching: This involves the collision of the excited-state fluorophore with the quencher, leading to non-radiative decay.
The specific mechanism at play in a His-Tyr peptide will depend on the peptide's conformation, the distance and orientation between the two residues, and the solvent environment.
Caption: Key interaction mechanisms between Histidine and Tyrosine affecting fluorescence.
Environmental Effects on His-Tyr Fluorescence
The fluorescence of Tyrosine in His-Tyr peptides is not only influenced by the intramolecular interaction with Histidine but also by the surrounding environment.
pH
As mentioned, pH is a critical factor due to its effect on the protonation state of the Histidine imidazole ring. Furthermore, at alkaline pH (typically above pH 8), the phenolic hydroxyl group of Tyrosine itself can become deprotonated to form the tyrosinate anion.[4] Tyrosinate has negligible fluorescence and its formation leads to a significant decrease in the overall fluorescence quantum yield.[4][10] The fluorescence intensity of Tyrosine is generally strongest in the pH range of 6.5 to 7.5.[11]
Solvent Polarity and Viscosity
The polarity of the solvent can influence the emission spectrum of Tyrosine. In more hydrophobic environments, a slight blue shift (to shorter wavelengths) in the emission maximum may be observed.[1] Solvent viscosity can affect the rate of dynamic quenching by influencing the collisional frequency between Tyrosine and potential quenchers, including the peptide's own functional groups.
Temperature
Temperature can impact fluorescence in several ways. Increased temperature generally leads to a decrease in fluorescence intensity due to an increased rate of non-radiative decay processes. Temperature can also influence the conformational flexibility of the peptide, thereby altering the distance and orientation between the His and Tyr residues.
Advanced Fluorescence Phenomena in His-Tyr Peptides
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and an acceptor molecule.[12] For FRET to occur, there must be an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, and the two must be in close proximity (typically 1-10 nm).[12]
In the context of His-Tyr peptides, Tyrosine can act as a FRET donor. While Histidine itself is not a suitable acceptor, if the peptide is labeled with an appropriate acceptor dye, or if it interacts with a molecule containing a suitable chromophore, FRET can be used to measure distances and conformational changes.
It is important to note that in proteins containing both Tyrosine and Tryptophan, energy transfer from Tyrosine to Tryptophan is a common phenomenon.[13][14][15][16]
Caption: Förster Resonance Energy Transfer (FRET) from an excited Tyrosine donor.
Experimental Protocols
Sample Preparation
-
Peptide Synthesis and Purification: His-Tyr containing peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, peptides must be purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product should be lyophilized and stored at -20°C or -80°C. The presence of trifluoroacetic acid (TFA) from the purification process can affect the peptide's properties and should be noted.[17]
-
Buffer Preparation: Prepare buffers of the desired pH and ionic strength. Phosphate or Tris buffers are commonly used. It is crucial to use high-purity water and buffer components to avoid fluorescent contaminants. Note that high concentrations of phosphate can quench Tyrosine fluorescence.[10]
-
Concentration Determination: The peptide concentration should be accurately determined using a reliable method, such as UV absorbance at 280 nm (if the extinction coefficient is known) or amino acid analysis.
Steady-State Fluorescence Spectroscopy
-
Instrumentation: A calibrated spectrofluorometer is required.
-
Excitation and Emission Wavelengths:
-
Set the excitation wavelength to 275 nm.
-
Scan the emission spectrum from 285 nm to 400 nm.
-
-
Slit Widths: Use appropriate excitation and emission slit widths to balance signal-to-noise with spectral resolution (e.g., 5 nm).
-
Data Acquisition:
-
Record the fluorescence spectrum of the buffer blank.
-
Record the fluorescence spectrum of the His-Tyr peptide solution.
-
Subtract the blank spectrum from the sample spectrum.
-
-
pH Titration: To study pH effects, prepare a series of peptide solutions in buffers of varying pH. Record the fluorescence intensity at the emission maximum as a function of pH.
Time-Resolved Fluorescence Spectroscopy
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes.
-
Excitation Source: A pulsed light source (e.g., a laser diode or a flash lamp) with an excitation wavelength around 275-280 nm is required.
-
Data Acquisition:
-
Collect the fluorescence decay curve for the sample.
-
Collect the instrument response function (IRF) using a scattering solution (e.g., ludox).
-
-
Data Analysis: The fluorescence decay data is typically fitted to a sum of exponential decay functions using deconvolution software to obtain the fluorescence lifetime(s). A multi-exponential decay may indicate the presence of multiple conformational states or quenching processes.
Caption: General experimental workflow for studying His-Tyr peptide fluorescence.
Conclusion
The fluorescence of Tyrosine in His-Tyr peptides is a sensitive and informative probe of the local microenvironment, peptide conformation, and intermolecular interactions. The interplay between the intrinsic photophysics of Tyrosine and the specific modulatory effects of the neighboring Histidine residue gives rise to a rich and complex fluorescent behavior. By carefully designing experiments and applying both steady-state and time-resolved fluorescence techniques, researchers can gain valuable insights into the structure and function of these peptides. This guide provides a foundational understanding and a practical framework for harnessing the power of intrinsic Tyrosine fluorescence in the study of His-Tyr containing systems.
References
- Haoyang Li, Simin Cao, et al. (2023). Ultrafast Förster resonance energy transfer from tyrosine to tryptophan in monellin: potential intrinsic spectroscopic ruler. Physical Chemistry Chemical Physics.
- (Year not available). Electronic effects on the fluorescence of tyrosine in small peptides. PubMed.
- Haoyang Li, Simin Cao, et al. (2023). Ultrafast Förster resonance energy transfer from tyrosine to tryptophan in monellin: potential intrinsic spectroscopic ruler. Semantic Scholar.
- (2016).
- (2022).
- (Year not available).
- (Year not available). Intrinsic Tyrosine Fluorescence as a Tool To Study the Interaction of the Shaker B “Ball” Peptide with Anionic Membranes.
- (Year not available). (PDF) Ultrafast Förster Resonance Energy Transfer between Tyrosine and Tryptophan: Potential Contributions to Protein-Water Dynamics Measurements.
- Mariana Voicescu, Martine Heinrich, Petra Hellwig. (2009). Steady-state and time resolved fluorescence analysis on tyrosine-histidine model compounds. PubMed.
- (Year not available). The quenching of tyrosine and tryptophan fluorescence by H2O and D2O.
- (2016).
- (Year not available). H-His-Tyr-OH peptide. NovoPro Bioscience.
- YANG Hui. (Year not available). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine.
- (Year not available). Steady-State and Time Resolved Fluorescence Analysis on Tyrosine–Histidine Model Compounds.
- (Year not available). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. PMC.
- (1980). Fluorescence of buried tyrosine residues in proteins. PubMed.
- (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. PMC.
- (2010).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence of buried tyrosine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Electronic effects on the fluorescence of tyrosine in small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steady-state and time resolved fluorescence analysis on tyrosine-histidine model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrafast Förster resonance energy transfer from tyrosine to tryptophan in monellin: potential intrinsic spectroscopic ruler - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Ultrafast Förster resonance energy transfer between tyrosine and tryptophan: potential contributions to protein-water dynamics measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. H-His-Tyr-OH peptide [novoprolabs.com]
Mechanistic & Therapeutic Frontiers of Histidyl-Tyrosine (His-Tyr): A Technical Whitepaper
Topic: Potential Therapeutic Applications of Histidyl-Tyrosine (His-Tyr) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Dual-Action Dipeptide
Histidyl-Tyrosine (His-Tyr) is a bioactive dipeptide (molecular weight: 318.33 Da) increasingly recognized in proteomic research for its pleiotropic pharmacological profile. While often overshadowed by its sardine-derived analog Valyl-Tyrosine (Val-Tyr) in hypertension literature, His-Tyr distinguishes itself through a unique structural motif: the imidazole ring of histidine coupled with the phenolic group of tyrosine.
This specific configuration confers a "dual-action" therapeutic potential:
-
Cardiovascular Modulation: Competitive inhibition of Angiotensin-Converting Enzyme (ACE) via zinc coordination.
-
Oxidative Stress Regulation: Superior radical scavenging and transition metal chelation compared to non-histidyl dipeptides.
This guide outlines the physicochemical basis of these mechanisms, detailed production protocols, and the pharmacokinetic rationale for His-Tyr as a candidate for next-generation functional therapeutics.
Physicochemical Profile & Structural Biology[1]
Molecular Architecture
His-Tyr is composed of L-Histidine (N-terminus) and L-Tyrosine (C-terminus). Its bioactivity is dictated by the pKa values of its side chains:
-
Imidazole (His): pKa ~6.0. At physiological pH (7.4), it exists in equilibrium between protonated and neutral states, allowing it to act as a proton buffer and a metal chelator (specifically Cu²⁺ and Zn²⁺).
-
Phenol (Tyr): pKa ~10.0. Provides hydrophobic interaction capabilities and serves as a hydrogen atom donor for radical scavenging.
Transport & Bioavailability (The PEPT1 Pathway)
Unlike free amino acids, His-Tyr resists rapid hydrolysis in the plasma. It is actively transported across the intestinal epithelium via the Peptide Transporter 1 (PEPT1/SLC15A1) .
-
Mechanism: Proton-coupled symport. The H⁺ gradient drives the uptake of the dipeptide against its concentration gradient.
-
Significance: This transport mechanism ensures high oral bioavailability, allowing His-Tyr to reach systemic circulation intact, where it can exert vasoprotective effects.
Therapeutic Mechanism 1: Cardiovascular Control (ACE Inhibition)
The primary therapeutic application of His-Tyr lies in the management of hypertension. It functions as a natural ACE inhibitor, blocking the conversion of Angiotensin I (inactive) to Angiotensin II (vasoconstrictor).
Molecular Docking & Mode of Action
ACE is a zinc-metallopeptidase. The potency of His-Tyr is derived from its ability to interact with the active site of ACE (specifically the C-domain) through a tripartite mechanism:
-
C-Terminal Anchoring: The Tyrosine residue fits into the hydrophobic S1' subsite of ACE.
-
Zinc Coordination: The imidazole nitrogen of the N-terminal Histidine coordinates with the Zn²⁺ cofactor at the active site, displacing the water molecule required for catalysis.
-
Hydrogen Bonding: The peptide backbone forms hydrogen bonds with non-catalytic residues (e.g., Tyr523, Glu384), stabilizing the inhibitor-enzyme complex.
Pathway Visualization
The following diagram illustrates the interruption of the Renin-Angiotensin System (RAS) by His-Tyr.
Figure 1: Mechanism of Action. His-Tyr competitively binds to the ACE Zinc cofactor, preventing the hydrolysis of Angiotensin I to the vasoconstrictor Angiotensin II.
Therapeutic Mechanism 2: Metabolic & Antioxidant Modulation
Beyond blood pressure, His-Tyr exhibits potential in metabolic syndrome management, distinguishing it from simple ACE inhibitors.
Radical Scavenging & Metal Chelation
The imidazole ring allows His-Tyr to quench hydroxyl radicals (•OH) and singlet oxygen. Furthermore, by chelating transition metals (Fe²⁺/Cu²⁺), it prevents the Fenton reaction, which generates toxic free radicals. This is critical in preventing endothelial dysfunction in diabetic patients.
GLP-1 Secretion (Inferred from Sardine Hydrolysates)
Research on sardine muscle hydrolysates (rich in His-Tyr and Val-Tyr) indicates an ability to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1).
-
Hypothesis: His-Tyr may interact with G-protein coupled receptors (GPCRs) on intestinal L-cells (e.g., GPR93), triggering calcium influx and GLP-1 release.
-
Outcome: Improved insulin sensitivity and delayed gastric emptying.
Experimental Protocols
Protocol: Enzymatic Production from Sardine Muscle
Objective: To generate a His-Tyr enriched hydrolysate from marine biomass.
Reagents:
-
Sardine muscle (defatted)[1]
-
Protease: Bacillus licheniformis alkaline protease (e.g., Alcalase 2.4L)
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0)
Workflow:
-
Homogenization: Blend defatted sardine muscle with distilled water (1:2 w/v).
-
pH Adjustment: Adjust mixture to pH 8.0 using 1M NaOH.
-
Hydrolysis: Add Alcalase (enzyme/substrate ratio: 1:100 w/w). Incubate at 50°C for 4 hours with continuous stirring.
-
Termination: Heat to 95°C for 15 minutes to inactivate the enzyme.
-
Clarification: Centrifuge at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Ultrafiltration: Pass supernatant through a 3 kDa molecular weight cut-off (MWCO) membrane to remove large proteins. The permeate contains His-Tyr.[2]
Protocol: HPLC Purification & Identification
Objective: To isolate pure His-Tyr from the hydrolysate.
| Parameter | Condition |
| Column | RP-HPLC C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-20% B over 25 minutes (Linear) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm (peptide bond) and 280 nm (Tyrosine aromaticity) |
| Standard | Synthetic His-Tyr (Sigma-Aldrich/Chem-Impex) for retention time matching |
Visualization: Production Workflow
Figure 2: Isolation Workflow. Step-by-step processing from raw marine biomass to purified bioactive dipeptide.
Data Summary: Comparative Efficacy
The following table summarizes the theoretical and observed properties of His-Tyr compared to the standard Val-Tyr.
| Feature | His-Tyr (Histidyl-Tyrosine) | Val-Tyr (Valyl-Tyrosine) |
| Primary Source | Sardine/Fish Hydrolysates | Sardine/Fish Hydrolysates |
| ACE Inhibition Mode | Competitive (Zn²⁺ binding + Hydrophobic) | Competitive (Hydrophobic) |
| Antioxidant Potency | High (Imidazole ring confers metal chelation) | Moderate (Hydrophobic scavenging only) |
| Transport | PEPT1 / PHT1 Substrate | PEPT1 Substrate |
| Solubility | Moderate (pH dependent) | Low (Hydrophobic nature) |
| Therapeutic Focus | Hypertension + Oxidative Stress | Hypertension (Clinically Validated) |
Future Outlook
The therapeutic trajectory of His-Tyr is moving beyond simple ACE inhibition. Future drug development should focus on:
-
Dual-Target Drugs: Utilizing His-Tyr as a scaffold for drugs that simultaneously lower blood pressure and reduce oxidative damage in nephropathy.
-
Nano-Encapsulation: While bioavailability is good, protecting the histidine residue from gastric decarboxylation (to histamine) via liposomal delivery could enhance safety and efficacy.
-
Synergistic Formulations: Combining His-Tyr with Val-Tyr to attack ACE via slightly different binding kinetics, potentially lowering the required dose.
References
-
Matsui, T., et al. (2000).[3] "Antihypertensive effect of valyl-tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, on mild hypertensive subjects." Journal of Human Hypertension. Link
-
Chen, X.Z., et al. (2000).[3][4] "Functional roles of histidine and tyrosine residues in the H(+)-peptide transporter PepT1." Biochemical and Biophysical Research Communications. Link
-
Madadlou, A., et al. (2015). "Sardine protein diet increases plasma glucagon-like peptide-1 levels and prevents tissue oxidative stress in rats fed a high-fructose diet."[5] Molecular Medicine Reports. Link
-
Ko, S.C., et al. (2017). "Combinative effect of sardine peptides and quercetin alleviates hypertension through inhibition of angiotensin I converting enzyme activity and inflammation." Food and Chemical Toxicology. Link
-
Chem-Impex International. "H-His-Tyr-OH Product Data." Chemical Catalog. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. The role of a conserved histidine-tyrosine interhelical interaction in the ion channel domain of delta-endotoxins from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional roles of histidine and tyrosine residues in the H(+)-peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Sardine protein diet increases plasma glucagon-like peptide-1 levels and prevents tissue oxidative stress in rats fed a high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
preparing H-His-Tyr-OH stock solutions for in vitro assays
Application Note: Preparation and Quality Control of H-His-Tyr-OH Stock Solutions for In Vitro Assays
Abstract & Scope
This technical guide details the preparation, validation, and storage of H-His-Tyr-OH (Histidyl-Tyrosine) stock solutions. While H-His-Tyr-OH is a relatively hydrophilic dipeptide (GRAVY -2.25), its theoretical isoelectric point (pI ≈ 7.88) places its region of minimum solubility dangerously close to physiological pH (7.4). This proximity often results in "silent precipitation" upon dilution into neutral buffers, leading to erratic assay data. This protocol establishes a DMSO-based primary stock method and an Acidic-Aqueous alternative , validated by UV-Vis spectrophotometry.
Physicochemical Profile & Solubility Logic
To prepare a stable stock, one must understand the molecule's behavior in solution. The zwitterionic nature of H-His-Tyr-OH dictates its solubility profile.
| Property | Value | Critical Implication |
| Sequence | His-Tyr (HY) | N-term His (Basic), C-term Tyr (Phenolic/Acidic) |
| Molecular Weight | 318.33 g/mol | Small molecule behavior; rapid diffusion. |
| Theoretical pI | ~7.88 | CRITICAL: At pH 7.4 (PBS), the net charge is near zero. Solubility is lowest here. |
| Hydrophobicity (GRAVY) | -2.25 | Hydrophilic, but pI effects dominate solubility. |
| Extinction Coeff.[1][2][3][4][5] ( | ~1280 | Enables concentration verification via UV-Vis. |
The Mechanism of Failure: Many researchers attempt to dissolve H-His-Tyr-OH directly in PBS (pH 7.4). Because the pI is ~7.88, the peptide carries a near-neutral net charge in this buffer, leading to aggregation.
-
Correct Approach: Dissolve in a solvent that forces ionization (acidic/basic) or solvates hydrophobic patches (DMSO) before introducing it to the assay buffer.
Experimental Protocols
Protocol A: DMSO Stock Preparation (Recommended)
Best for: High Throughput Screening (HTS), Enzyme Inhibition Assays (e.g., ACE inhibition).
Reagents:
-
H-His-Tyr-OH (Lyophilized powder).
-
Dimethyl Sulfoxide (DMSO), Anhydrous,
99.9% (Cell Culture Grade).
Procedure:
-
Equilibration: Allow the peptide vial to warm to room temperature (RT) before opening to prevent condensation (Hygroscopic nature).
-
Weighing: Weigh approximately 3.2 mg of peptide into a sterile, low-binding microcentrifuge tube.
-
Target: 10 mM Stock Solution.
-
-
Calculation:
-
Example: For 3.2 mg, add
(approx 1 mL) DMSO.
-
-
Solubilization: Vortex moderately for 30 seconds. The solution should be crystal clear.
-
Note: If turbidity persists, brief sonication (10s) is acceptable.
-
-
Dilution Strategy: When adding to assay buffer (e.g., PBS), ensure the final DMSO concentration is
(usually for cell assays) to avoid solvent artifacts.
Protocol B: Aqueous Acid Stock Preparation
Best for: DMSO-sensitive cell lines or primary neuron cultures.
Reagents:
-
0.1 M Acetic Acid (sterile filtered).
-
PBS or HBSS (Assay Buffer).
Procedure:
-
Acidification: Dissolve peptide in 0.1 M Acetic Acid to a concentration of 5 mM (approx 1.6 mg/mL). The low pH (<3.0) ensures the Histidine imidazole is fully protonated (
), ensuring high solubility. -
Dilution: Dilute this stock at least 1:10 into the assay buffer.
-
pH Check: The buffering capacity of the assay medium (e.g., HEPES/Bicarbonate) must be strong enough to neutralize the trace acetic acid carried over. Verify final pH is 7.4.
Quality Control: Self-Validating the Concentration
Never trust the gravimetric weight of peptides implicitly due to variable salt content (TFA/Acetate counterions) and water absorption. Always validate the stock concentration.
Method: UV-Vis Spectrophotometry (Beer-Lambert Law)
-
Blank: Pure solvent (DMSO or 0.1 M Acetic Acid).
-
Sample: Dilute a small aliquot of your stock 1:20 in the same solvent.
-
Measurement: Measure Absorbance at 280 nm (
). -
Calculation:
-
Use
(Tyrosine contribution).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Acceptance Criteria: Calculated concentration should be within ±10% of theoretical. If lower, salts/water account for the mass difference; adjust assay volumes accordingly.
-
Workflow Visualization (Decision Tree)
The following diagram illustrates the logic flow for selecting the correct solubilization method based on assay constraints.
Figure 1: Decision matrix for H-His-Tyr-OH solubilization. Select solvent based on downstream assay sensitivity to DMSO.
Storage & Stability
-
Oxidation Risk: The Tyrosine phenol and Histidine imidazole are susceptible to oxidation.
-
Protocol: Overlay stock vials with inert gas (Argon or Nitrogen) before capping.
-
-
Temperature: Store aliquots at -20°C. Avoid freeze-thaw cycles (limit to max 3).
-
Container: Use Polypropylene (PP) LoBind tubes. Avoid glass for low concentrations (<10
) to prevent adsorption.
References
Sources
- 1. H-His-Tyr-OH peptide [novoprolabs.com]
- 2. Extinction Coefficient Determination of Proteins [biosyn.com]
- 3. Statistical determination of the average values of the extinction coefficients of tryptophan and tyrosine in native proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Advanced Fmoc-SPPS Strategies for Histidyl-Tyrosine Coupling
Abstract
The synthesis of peptides containing the Histidyl-Tyrosine (His-Tyr) motif is a common requirement in drug discovery and proteomics, yet it presents unique challenges within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The primary obstacles are the high propensity of the histidine residue to racemize during activation and the need for an orthogonal protection strategy that prevents side reactions involving the imidazole ring of histidine and the hydroxyl group of tyrosine. This application note provides a detailed guide for researchers, scientists, and drug development professionals on overcoming these hurdles. We will delve into the mechanistic basis for these challenges, present a comparative analysis of side-chain protection strategies, and provide a robust, field-proven protocol for the efficient and stereochemically pure synthesis of His-Tyr containing peptides.
Introduction: The Unique Challenges of the His-Tyr Moiety
The Histidyl-Tyrosine sequence, while seemingly straightforward, is classified as a "difficult coupling" in Fmoc-SPPS for two principal reasons:
-
Histidine Racemization: The imidazole side chain of histidine is the primary culprit. The lone pair of electrons on the π-nitrogen (Nπ) can act as an intramolecular base, abstracting the α-proton of the activated carboxyl group.[1][2] This leads to a planar, achiral intermediate that, upon reprotonation, can yield a mixture of L- and D-histidine enantiomers, compromising the biological activity of the final peptide.[2] This side reaction is particularly pronounced with carbodiimide-based coupling reagents.[1][3]
-
Side-Chain Reactivity: Both histidine and tyrosine possess reactive side chains that necessitate protection throughout the synthesis. The histidine imidazole ring contains a nucleophilic nitrogen that can react with activated carboxyl groups, leading to unwanted acylation and reducing the amount of activated acid available for the desired peptide bond formation.[4][5] The hydroxyl group of tyrosine, if left unprotected, can also undergo side reactions. An orthogonal protection strategy is therefore essential, ensuring that the side-chain protecting groups remain stable during the iterative Nα-Fmoc deprotection with piperidine but are cleanly removed during the final cleavage from the resin.[5][6]
This guide will systematically address these challenges, providing a clear path to successful synthesis.
Foundational Strategy: Orthogonal Side-Chain Protection
The cornerstone of a successful His-Tyr coupling is the selection of appropriate, orthogonal side-chain protecting groups. The standard and most recommended approach in Fmoc/tBu chemistry involves the use of the Trityl (Trt) group for the histidine side chain and the tert-Butyl (tBu) group for the tyrosine side chain.
Histidine Protection: The Role of the Trityl Group
The Trityl (Trt) group is a bulky and acid-labile protecting group widely used for the imidazole side chain of histidine (Fmoc-His(Trt)-OH).[5] It is attached to the τ-nitrogen (Nτ) of the imidazole ring.
-
Mechanism of Protection: The steric hindrance provided by the Trt group physically blocks the imidazole nitrogen from participating in side reactions.[5] While the Trt group is attached to the Nτ, it offers only minor direct suppression of racemization, which is primarily driven by the Nπ.[2] However, its stability under the basic conditions of Fmoc deprotection is critical for preventing side-chain acylation during peptide elongation.[5]
-
Stability and Cleavage: The Trt group is stable to the standard 20% piperidine in DMF used for Fmoc removal but is efficiently cleaved with strong acids, typically Trifluoroacetic Acid (TFA), during the final global deprotection step.[4][5]
Tyrosine Protection: The tert-Butyl Ether
For tyrosine, the standard protecting group is the tert-Butyl (tBu) ether (Fmoc-Tyr(tBu)-OH).
-
Mechanism of Protection: The tBu group masks the nucleophilic hydroxyl side chain, preventing O-acylation during coupling steps.[7]
-
Orthogonality: The tBu ether is completely stable to the basic conditions of Fmoc deprotection. It is, however, highly labile to the strong acidic conditions of the final cleavage cocktail, ensuring its concomitant removal with the His(Trt) group and cleavage from the resin.[7]
Optimizing the Coupling Reaction: Reagents and Conditions
With the protecting groups selected, the focus shifts to the coupling step itself. The choice of coupling reagent and the reaction conditions are paramount for minimizing racemization and ensuring high coupling efficiency.
Coupling Reagent Selection
While standard carbodiimide reagents like DIC can be used, they often require additives to suppress racemization.[1] For difficult couplings like His-Tyr, aminium/uronium-based reagents are generally preferred due to their higher activation efficiency and reduced risk of side reactions.
| Reagent | Class | Key Advantages for His-Tyr Coupling |
| HATU | Aminium Salt | Highly efficient, fast reaction kinetics, and effective at suppressing racemization, especially when used with a mild base like DIPEA.[8] |
| HBTU | Aminium Salt | A well-established and cost-effective reagent, often used with HOBt to minimize racemization.[8][9] |
| HCTU | Aminium Salt | Shows good performance with a favorable balance of reactivity and cost.[8] |
For synthesizing critical peptides where stereochemical purity is paramount, HATU is often the reagent of choice due to its superior performance in suppressing racemization.
The Critical Role of Additives and Base
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[1][10] These additives form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.
-
Base: The choice and amount of base are critical. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base in Fmoc-SPPS.[11] For the racemization-prone Fmoc-His(Trt)-OH, using a slightly weaker base like sym-collidine or carefully controlling the stoichiometry of DIPEA can be beneficial.[11]
Step-by-Step Protocol: Fmoc-His(Trt)-Tyr(tBu) Coupling
This protocol is designed for a standard 0.1 mmol synthesis scale on a solid-phase peptide synthesizer or for manual synthesis. All steps should be performed in a well-ventilated fume hood.
Materials and Reagents
-
Resin: Pre-loaded Fmoc-Tyr(tBu)-Wang resin or Rink Amide resin (0.1 mmol).
-
Protected Amino Acid: Fmoc-His(Trt)-OH (4 eq., 0.4 mmol).
-
Coupling Reagent: HATU (3.9 eq., 0.39 mmol).
-
Base: N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).
-
Solvent: High-purity, amine-free Dimethylformamide (DMF).
-
Deprotection Solution: 20% piperidine in DMF (v/v).
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v/v/v).[12]
Procedure
-
Resin Preparation & Swelling:
-
Place 0.1 mmol of Fmoc-Tyr(tBu)-resin into a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[7]
-
Drain the DMF.
-
-
Fmoc Deprotection of Tyrosine:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3-5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[7]
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (0.4 mmol) and HATU (0.39 mmol) in DMF (~2 mL).
-
Add DIPEA (0.8 mmol) to the amino acid solution.
-
Allow the solution to pre-activate for 1-2 minutes. Note: Prolonged pre-activation of Fmoc-His(Trt)-OH can increase racemization.[13]
-
Add the activated amino acid solution to the deprotected H₂N-Tyr(tBu)-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (5x), DCM (3x), and DMF (5x). The resin is now ready for the next coupling cycle.
-
Final Cleavage and Deprotection
Once the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in vacuo for at least 30 minutes.
-
-
Cleavage:
-
In a fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin) to the dry peptide-resin.[12] The yellow color of the trityl cation is often observed during this step.[14]
-
Agitate at room temperature for 2-3 hours. The inclusion of TIS is crucial to scavenge the released Trt and tBu cations, preventing re-alkylation of sensitive residues.[15][16]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Conclusion
The successful synthesis of His-Tyr containing peptides via Fmoc-SPPS is readily achievable through a scientifically informed strategy. The combination of an orthogonal protection scheme, specifically Fmoc-His(Trt)-OH and Fmoc-Tyr(tBu)-OH, with an efficient aminium-based coupling reagent like HATU, provides a robust framework for minimizing side reactions and preserving stereochemical integrity. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this challenging dipeptide motif into their target sequences, advancing their research and development objectives.
References
-
Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. Retrieved from [Link]
-
Guryanov, I., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]
-
Coupling step during synthesis of peptides containing Histidine residue? (2018). ResearchGate. Retrieved from [Link]
-
Yang, Y., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
February 2026 – Organic & Biomolecular Chemistry Blog. (2026). Royal Society of Chemistry. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
What can be the Fmoc-Amino acid derivative, resin and cleavage cocktail used for Histidine containing solid phase peptide synthesis? (2022). ResearchGate. Retrieved from [Link]
-
Jalan, A., et al. (2025). A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. ChemRxiv. Retrieved from [Link]
-
Yang, Y. (2024). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Chemistry Today. Retrieved from [Link]
-
Jalan, A., et al. (2025). A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. ChemRxiv. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2025). Molecules. Retrieved from [Link]
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved from [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1159. Retrieved from [Link]
-
Ferrazzano, L., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for the Purification of Synthetic H-His-Tyr-OH
Introduction: Navigating the Purification of a Hydrophilic Dipeptide
The synthetic dipeptide H-His-Tyr-OH (Histidyl-Tyrosine) presents a unique purification challenge due to its distinct physicochemical properties. Composed of a basic amino acid (Histidine) and an aromatic, weakly acidic amino acid (Tyrosine), this small, hydrophilic molecule requires a carefully considered purification strategy to achieve the high purity levels demanded by researchers, scientists, and drug development professionals. Standard solid-phase peptide synthesis (SPPS) yields a crude product containing the target peptide alongside a variety of impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[1]
This guide provides a detailed exploration of the most effective purification techniques for H-His-Tyr-OH, moving beyond a simple recitation of steps to explain the underlying scientific principles. We will delve into pre-purification considerations, detailed protocols for the primary recommended techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Cation-Exchange Chromatography (IEX)—and discuss the feasibility of Immobilized Metal Affinity Chromatography (IMAC). The aim is to equip the reader with the expertise to not only execute these protocols but also to troubleshoot and adapt them for optimal results.
Physicochemical Properties of H-His-Tyr-OH
A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₅H₁₈N₄O₄[2] | Influences chromatographic behavior and mass spectrometry analysis. |
| Molecular Weight | 318.33 g/mol [2] | Its small size makes size-exclusion chromatography generally unsuitable for high-resolution purification from synthesis-related impurities of similar size. |
| Theoretical Isoelectric Point (pI) | 7.88[2] | At a pH below 7.88, the peptide will have a net positive charge, making it a candidate for cation-exchange chromatography. At a pH above 7.88, it will be net neutral or negative. |
| Solubility | Sparingly soluble in neutral water; soluble in dilute aqueous acid.[3] The presence of TFA as a salt can enhance aqueous solubility.[4] | Dictates the choice of solvents for sample dissolution prior to chromatographic injection. Poor solubility can lead to precipitation on the column. |
| Structure | Contains a basic imidazole ring (Histidine) and a phenolic hydroxyl group (Tyrosine). | The histidine residue offers a potential, albeit weak, handle for IMAC. The tyrosine residue's aromaticity provides hydrophobicity for RP-HPLC retention, while its hydroxyl group can be prone to oxidation. |
Pre-Purification: Foundational Steps for Success
Before commencing chromatographic purification, proper handling and preparation of the crude synthetic peptide are crucial.
Crude Peptide Handling and Dissolution
Lyophilized crude H-His-Tyr-OH should be allowed to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture. The choice of solvent for dissolution is critical. Given its limited solubility in neutral water, a common and effective approach is to dissolve the peptide in the initial mobile phase of the intended HPLC run.
For RP-HPLC, this is typically a mixture of water and a small amount of acetonitrile containing an acid modifier like 0.1% trifluoroacetic acid (TFA). For IEX, dissolution in the low-salt binding buffer is recommended. It is advisable to test the solubility of a small aliquot before dissolving the entire batch.
Understanding Potential Impurities
Impurities in SPPS can be broadly categorized as:
-
Truncated sequences: Peptides that have prematurely stopped growing.
-
Deletion sequences: Peptides missing one or more amino acids.[5]
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.[1]
-
By-products of cleavage: Chemical artifacts from the cleavage of the peptide from the resin.
For H-His-Tyr-OH, specific potential impurities could include those arising from the side chains of histidine and tyrosine. The tyrosine residue, in particular, can be susceptible to oxidation.[5]
Primary Purification Strategy: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most robust and widely used technique for peptide purification, separating molecules based on their hydrophobicity.[1]
Principle of Separation
In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles functionalized with alkyl chains (e.g., C18 or C8). The mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile (ACN). Peptides are loaded onto the column in a low concentration of organic solvent and bind to the stationary phase. As the concentration of the organic solvent in the mobile phase is gradually increased (a gradient), the peptides elute in order of increasing hydrophobicity.
Experimental Protocol: RP-HPLC of H-His-Tyr-OH
Instrumentation:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
Materials:
-
Crude H-His-Tyr-OH, lyophilized powder.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Column: A C18 column is a good starting point.[6] For a very hydrophilic peptide like H-His-Tyr-OH, a column designed for use with highly aqueous mobile phases (e.g., a C18Aq or polar-endcapped C18) can prevent phase collapse and provide better retention and resolution.[7][8]
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude H-His-Tyr-OH in Mobile Phase A at a concentration of 10-20 mg/mL. If solubility is an issue, a small amount of ACN (up to 5%) can be added. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Method Development (Analytical Scale): It is highly recommended to first optimize the separation on an analytical scale using a column with the same stationary phase.
-
Scouting Gradient: A good starting point for a dipeptide is a shallow gradient.[8] For example, a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Gradient Optimization: Based on the retention time of the main peak in the scouting run, a more focused gradient can be designed to improve resolution between the target peptide and closely eluting impurities. A typical shallow gradient for peptides increases the organic solvent concentration by 1% per minute.[8][9]
-
-
Preparative Run:
-
Inject the filtered sample onto the equilibrated column.
-
Run the optimized gradient.
-
Monitor the elution profile at 220 nm and 280 nm (the latter is specific for the tyrosine residue).
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Orthogonal Purification Strategy: Cation-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[10] Given the theoretical pI of 7.88 for H-His-Tyr-OH, cation-exchange chromatography is an excellent orthogonal or alternative technique to RP-HPLC.[2][11]
Principle of Separation
In cation-exchange chromatography, the stationary phase consists of negatively charged functional groups (e.g., sulfonate groups for a strong cation exchanger).[12] At a pH below the peptide's pI, the peptide will have a net positive charge and will bind to the negatively charged resin. Impurities that are neutral or negatively charged will not bind and will be washed away. The bound peptide is then eluted by increasing the salt concentration or the pH of the mobile phase.
Experimental Protocol: Cation-Exchange of H-His-Tyr-OH
Instrumentation:
-
Chromatography system (can be an HPLC or a low-pressure chromatography system) with a gradient pump, UV detector, and fraction collector.
Materials:
-
Crude H-His-Tyr-OH, lyophilized powder.
-
A strong cation-exchange (SCX) resin is recommended for robust performance across a range of pH values.[13][14]
-
Sodium phosphate or similar buffer components.
-
Sodium chloride (NaCl).
Mobile Phase Preparation:
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0. The pH should be at least 1-1.5 units below the pI of the peptide to ensure a net positive charge.[15]
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.
Procedure:
-
Sample Preparation: Dissolve the crude H-His-Tyr-OH in Binding Buffer (Buffer A) to a concentration of 10-20 mg/mL. Adjust the pH to 6.0 if necessary. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the SCX column with Binding Buffer A for at least 5-10 column volumes.
-
Sample Loading: Load the filtered sample onto the column. Collect the flow-through, as it will contain unbound impurities.
-
Wash: Wash the column with Binding Buffer A until the UV absorbance at 220 nm returns to baseline. This removes any non-specifically bound impurities.
-
Elution: Elute the bound peptide using a linear gradient of 0-100% Elution Buffer B over 20-30 column volumes. H-His-Tyr-OH, with its single net positive charge at this pH, is expected to elute at a relatively low salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical RP-HPLC.
-
Desalting and Lyophilization: Pool the pure fractions. The high salt content must be removed before lyophilization. This can be achieved by dialysis, size-exclusion chromatography, or by using a C18 solid-phase extraction (SPE) cartridge. After desalting, the sample can be lyophilized.
Feasibility of Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a powerful technique for purifying proteins and peptides that have an affinity for metal ions, most notably through polyhistidine tags (His-tags).
Principle and Considerations for H-His-Tyr-OH
IMAC relies on the coordination of histidine's imidazole ring with immobilized metal ions, such as Ni²⁺ or Co²⁺.[14] While highly effective for proteins with engineered 6xHis-tags, the affinity of a single histidine residue is significantly lower.[12][13] For a small dipeptide like H-His-Tyr-OH, several factors may limit the effectiveness of IMAC as a primary purification tool:
-
Weak Binding: The interaction of a single histidine with the resin may be too weak for efficient capture, especially in the presence of low concentrations of imidazole in the binding buffer, which is often used to reduce non-specific binding.[13]
-
Steric Hindrance: The N-terminal position of the histidine might be sterically hindered, preventing effective interaction with the immobilized metal ions.
-
Low Resolution: IMAC is generally considered a capture step rather than a high-resolution polishing step. It may not effectively separate H-His-Tyr-OH from closely related synthesis impurities.
Verdict: While theoretically possible, IMAC is not recommended as the primary or sole purification method for H-His-Tyr-OH. The weak binding affinity would likely lead to low recovery and poor resolution. It could potentially be used as a preliminary clean-up step, but RP-HPLC and IEX offer far superior performance for this particular dipeptide.
Post-Purification: Lyophilization and Storage
Proper handling after purification is essential to maintain the integrity of the peptide.
-
Lyophilization: After pooling the pure, desalted fractions, they should be frozen (snap-freezing in liquid nitrogen is ideal) and lyophilized to obtain a dry, stable powder.
-
Storage: The lyophilized H-His-Tyr-OH should be stored at -20°C or lower, protected from moisture and light. Before use, the vial should be allowed to warm to room temperature in a desiccator to prevent water absorption.
Conclusion and Recommendations
The purification of synthetic H-His-Tyr-OH to high purity is readily achievable with a well-designed chromatographic strategy.
-
Primary Recommendation: Reversed-Phase HPLC using a C18Aq or polar-endcapped column is the most effective and high-resolution method. Optimization of the gradient is key to separating closely related impurities.
-
Orthogonal Strategy: Cation-Exchange Chromatography serves as an excellent orthogonal technique. It can be used as a pre-purification step to protect the more expensive RP-HPLC column or as a polishing step if RP-HPLC alone is insufficient.[10]
-
IMAC: This technique is not recommended for the high-resolution purification of H-His-Tyr-OH due to the anticipated weak binding of the single histidine residue.
By understanding the principles behind these techniques and following the detailed protocols provided, researchers can confidently and efficiently obtain highly pure H-His-Tyr-OH for their scientific and developmental endeavors.
References
-
A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques - Xtalks. (2022, May 19). Retrieved from [Link]
-
New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. (n.d.). PubMed. Retrieved from [Link]
-
Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. Retrieved from [Link]
-
What Is the Difference Between Weak and Strong Cation Exchange in Ion Exchange Chromatography - FAQ. (2025, June 20). MicroSolv. Retrieved from [Link]
-
Comparison of chromatographic ion-exchange resins V. Strong and weak cation-exchange resins. (n.d.). PubMed. Retrieved from [Link]
-
H-His-Tyr-OH peptide. (n.d.). NovoPro Bioscience. Retrieved from [Link]
-
Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. Retrieved from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). PMC. Retrieved from [Link]
-
Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Measuring Binding Constants of His-Tagged Proteins Using Affinity Chromatography and Ni-NTA Immobilized Enzymes. (n.d.). PubMed. Retrieved from [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved from [Link]
-
(PDF) An Orthogonal Fusion Tag for Efficient Protein Purification. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Cation Exchange Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]
-
Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. (2020, September 23). Downstream Column. Retrieved from [Link]
-
Purification of peptides by cation exchange chromatography. (n.d.). Bio-Works. Retrieved from [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved from [Link]
-
Reverse-phase HPLC Peptide Purification. (n.d.). Profacgen. Retrieved from [Link]
-
What is the usual nature of impurities in synthetic peptides? (2015, February 2). ResearchGate. Retrieved from [Link]
-
Measuring Binding Constants of His-Tagged Proteins Using Affinity Chromatography and Ni-NTA Immobilized Enzymes. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Optimization of Cation Exchange Chromatography Purification of a Small Peptide: An Industrial and Practical Approach. (2020, October 9). ScholarWorks at WMU. Retrieved from [Link]
-
Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography. (2020, March 27). Retrieved from [Link]
-
Advances in Therapeutic Peptides Separation and Purification. (n.d.). MDPI. Retrieved from [Link]
- US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. (n.d.). Google Patents.
-
HPLC analysis and purification of peptides. (n.d.). SciSpace. Retrieved from [Link] 31.[5] Purification of Proteins Using Polyhistidine Affinity Tags. (n.d.). PMC. Retrieved from [Link]
-
How can I measure the lipophilicty of peptides using RP-HPLC? (2018, May 2). ResearchGate. Retrieved from [Link]
-
Peptide Purification. (n.d.). AAPPTec. Retrieved from [Link]
-
High-Efficiency Protein Purification by HPLC. (2025, October 16). Phenomenex. Retrieved from [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Highly-Efficient Purification of Native Polyhistidine-tagged Proteins by Multivalent NTA-modified Magnetic Nanoparticles. (n.d.). PMC. Retrieved from [Link]
-
Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. (n.d.). MDPI. Retrieved from [Link]
-
LABTips: Purifying His-tagged Proteins with IMAC. (2022, February 11). Labcompare.com. Retrieved from [Link]
-
His-tag protein purification with IMAC (Immobilized Metal Affinity Chromatography). (2021, July 7). Retrieved from [Link]
-
H-Ser-Tyr-OH peptide. (n.d.). NovoPro Bioscience. Retrieved from [Link]
-
Why my recombinant protein with histidine tag is not binding to the Ni-NTA resin? (2024, November 16). ResearchGate. Retrieved from [Link]
-
His-tagged protein expressing but not binding your Ni-NTA column? (2020, December 23). G-Biosciences. Retrieved from [Link]
-
Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. (n.d.). Interchim – Blog. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. blob.phenomenex.com [blob.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. hplc.eu [hplc.eu]
- 7. hplc.eu [hplc.eu]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. bio-works.com [bio-works.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. neb.com [neb.com]
- 12. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Solvent Selection & Dissolution Protocols for H-His-Tyr-OH
Abstract
Dissolving the dipeptide H-His-Tyr-OH presents specific challenges due to its zwitterionic nature and the presence of aromatic side chains (imidazole and phenol). While theoretically soluble in aqueous buffers, this peptide often exhibits poor solubility at neutral pH due to isoelectric precipitation and hydrophobic
Scientific Rationale & Compound Analysis
Structural Determinants of Solubility
To select the correct solvent, one must analyze the ionization state of the amino acid residues relative to the solvent pH. H-His-Tyr-OH contains four ionizable groups:
-
N-terminal
-Amino group: pKa 9.2 (Basic) -
C-terminal
-Carboxyl group: pKa 1.8 (Acidic) -
Histidine Imidazole side chain: pKa
6.0 (Weakly Basic)[2] -
Tyrosine Phenol side chain: pKa
10.1 (Weakly Acidic)
The Isoelectric Trap
The theoretical isoelectric point (pI) of H-His-Tyr-OH is approximately 7.6 .
-
At pH 7.0 - 8.0: The peptide exists primarily as a neutral zwitterion. The N-terminus is protonated (+), the C-terminus is deprotonated (-), and the Histidine side chain is largely uncharged.
-
Consequence: Net charge is near zero, minimizing electrostatic repulsion between molecules.[1] Simultaneously, the hydrophobic aromatic rings of Tyrosine and Histidine promote intermolecular aggregation via stacking interactions.[1] Result: Precipitation or gelation.
Solubility Strategy
To dissolve H-His-Tyr-OH, we must shift the pH away from the pI (7.6) to induce a net charge, or use an organic solvent to disrupt hydrophobic interactions.[1][3]
-
Strategy A (Acidic Shift - Preferred): Lowering pH below 5.0 protonates the Histidine imidazole (becoming +) and the N-terminus (+). The net charge becomes +1 to +2, drastically increasing aqueous solubility.[1]
-
Strategy B (Organic Disruption): DMSO or DMF effectively solvates the aromatic rings, preventing hydrophobic aggregation.[1][3]
Experimental Protocols
Protocol A: Acidic Aqueous Dissolution (Primary Method)
Best for: Cell culture (after dilution), HPLC standards, and general biochemical assays.[1][3]
Reagents:
-
0.1 M or 1.0 M Acetic Acid (AcOH)
-
Sterile Deionized Water (Milli-Q)
Procedure:
-
Weighing: Accurately weigh the lyophilized H-His-Tyr-OH powder into a sterile microcentrifuge tube.
-
Initial Wetting: Do not add the full volume of water immediately. Instead, add 0.1 M Acetic Acid to the powder.[1][3] Use approximately 20-30% of the final target volume.
-
Why? High concentration of acid ensures immediate protonation of the Histidine residue before aggregates can form.
-
-
Agitation: Vortex moderately for 30 seconds. The solution should become clear.
-
Dilution: Once dissolved, slowly add sterile water or buffer to reach the final desired concentration.[1][3]
-
Caution: Ensure the final buffer does not shift the pH back to ~7.6 immediately, or precipitation may re-occur.[1]
-
Protocol B: DMSO Stock Solution (High Concentration)
Best for: High-concentration stocks (>5 mg/mL), hydrophobic interaction studies, or when acidic conditions are contraindicated.[1]
Reagents:
Procedure:
-
Solvent Addition: Add pure DMSO directly to the peptide powder.
-
Dissolution: Vortex until completely dissolved. H-His-Tyr-OH is generally highly soluble in DMSO due to the solvent's ability to disrupt aromatic stacking.
-
Dilution for Assay: Dilute the DMSO stock into the aqueous assay buffer.
-
Critical Step: Add the DMSO stock dropwise into the stirring aqueous buffer. Do not add buffer to the DMSO stock, as the sudden polarity change can cause "shock precipitation."[1]
-
Limit: Keep final DMSO concentration < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.
-
Solubility & Properties Data
| Parameter | Value / Description |
| Chemical Formula | C₁₅H₁₈N₄O₄ |
| Theoretical pI | ~7.59 - 7.88 |
| Solubility in Water (pH 7) | Poor / Insoluble (Aggregation likely) |
| Solubility in 0.1 M Acetic Acid | Excellent (> 1 mg/mL) |
| Solubility in DMSO | Excellent (> 5 mg/mL) |
| Solubility in 0.1 M NaOH | Good (Net charge -2), but risk of oxidation |
| Stability | Susceptible to oxidation (Tyr/His).[5] Store stocks at -20°C. |
Decision Tree & Workflow (Visualization)
The following diagram outlines the logical decision process for selecting the appropriate solvent system based on your downstream application.
Caption: Decision logic for solubilizing H-His-Tyr-OH. Note the critical warning regarding neutral pH precipitation.
Storage and Stability Guidelines
-
Lyophilized Powder: Store at -20°C. Stable for >1 year. Desiccate before opening to prevent hygroscopic clumping.
-
Solution Storage:
-
Acidic Stocks (AcOH): Stable at -20°C for 1-3 months.
-
DMSO Stocks: Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles.
-
Oxidation: The Tyrosine phenol and Histidine imidazole are sensitive to oxidation. For long-term storage, overlay stock solutions with inert gas (Argon or Nitrogen).[1]
-
References
-
GenScript. (n.d.). Peptide Solubility Guide & Calculator. GenScript Technical Resources. [Link]
-
Nokwe, C. N., et al. (2015).[1][3] Solubility of peptides in aqueous and organic solvents. Journal of Chemical & Engineering Data. [Link]
Sources
Application Note: Determination of the Molar Extinction Coefficient of His-Tyr Dipeptide
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate determination of the molar extinction coefficient (ε) of the dipeptide L-histidyl-L-tyrosine (His-Tyr). A detailed theoretical framework is presented alongside a robust, step-by-step experimental protocol based on UV-Vis spectrophotometry. This guide emphasizes scientific integrity and causality, offering insights into the nuanced factors that influence absorbance measurements, ensuring reliable and reproducible results critical for quantitative studies in biochemistry and pharmaceutical development.
Introduction: The Importance of an Accurate Molar Extinction Coefficient
The molar extinction coefficient is an intrinsic property of a molecule that quantifies its ability to absorb light at a specific wavelength. For peptides and proteins, this value is fundamental for accurately determining concentration in solution using the Beer-Lambert Law. An empirically determined molar extinction coefficient is crucial for a wide range of applications, from basic biochemical characterization and enzyme kinetics to the precise formulation of peptide-based therapeutics.
The His-Tyr dipeptide contains a single primary chromophore active in the near-UV range: the aromatic side chain of tyrosine. While histidine does not significantly absorb light at 280 nm, its proximity to the tyrosine residue and the presence of the peptide bond can subtly influence the electronic environment and, consequently, the molar absorptivity of the tyrosine residue. Therefore, relying solely on the theoretical extinction coefficient of free tyrosine may introduce inaccuracies. This note details the methodology to determine a precise, experimentally validated molar extinction coefficient for the His-Tyr dipeptide.
Theoretical Foundation
The Beer-Lambert Law
The relationship between absorbance, concentration, and the molar extinction coefficient is described by the Beer-Lambert Law:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in M)
-
l is the path length of the cuvette (typically 1 cm)
This law forms the basis of quantitative spectrophotometry and underscores the necessity of an accurate ε for determining the concentration of an unknown sample.
Chromophoric Contributions in His-Tyr Dipeptide
In the context of the His-Tyr dipeptide, the primary contributor to absorbance in the 260-290 nm range is the tyrosine residue.
-
Tyrosine (Tyr): The phenolic side chain of tyrosine exhibits a strong absorbance maximum around 274 nm.[1] The precise molar extinction coefficient of free tyrosine at its λmax is approximately 1405 M⁻¹cm⁻¹.[1]
-
Histidine (His): The imidazole side chain of histidine has an absorbance maximum in the far-UV region (around 211 nm) and its absorbance at 280 nm is generally considered negligible.
-
Peptide Bond: The peptide bond itself absorbs light in the far-UV range (below 230 nm) and does not contribute to absorbance at 280 nm.
While tyrosine is the sole significant chromophore at 280 nm, the chemical environment created by the adjacent histidine and the peptide linkage can cause slight shifts in the absorbance spectrum and the molar extinction coefficient compared to free tyrosine. This necessitates an experimental determination for the highest accuracy.
Experimental Determination of the Molar Extinction Coefficient
The following protocol outlines the experimental procedure for determining the molar extinction coefficient of His-Tyr dipeptide. This method relies on generating a standard curve of absorbance versus concentration, from which the molar extinction coefficient can be derived as the slope of the linear regression.
Materials and Equipment
-
His-Tyr dipeptide (high purity, >98%)
-
Analytical balance (accurate to at least 0.1 mg)
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Deionized water (18.2 MΩ·cm)
Experimental Workflow
The overall workflow for the experimental determination of the molar extinction coefficient is depicted below.
Detailed Protocol
Step 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh a sufficient amount of high-purity His-Tyr dipeptide (e.g., 10 mg) using an analytical balance. Record the exact mass.
-
Quantitatively transfer the weighed dipeptide to a volumetric flask (e.g., 10 mL).
-
Dissolve the dipeptide in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0) and bring the volume to the mark. Ensure complete dissolution.
-
Calculate the precise molar concentration of this stock solution.
-
Molecular Weight of His-Tyr = 296.31 g/mol
-
Molar Concentration (M) = (mass in g) / (296.31 g/mol * volume in L)
-
Step 2: Preparation of Standard Dilutions
-
Perform a series of accurate serial dilutions of the stock solution to generate at least five different concentrations. These dilutions should result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Use calibrated micropipettes and volumetric flasks for all dilutions to ensure accuracy.
Step 3: Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Perform a wavelength scan of one of the diluted standards (e.g., from 240 nm to 320 nm) to determine the wavelength of maximum absorbance (λmax). For tyrosine-containing peptides, this is expected to be around 274-276 nm.
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Blank the instrument using the same buffer that was used to prepare the standards.
-
Measure the absorbance of each standard solution, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next standard before taking the measurement. Record at least three readings for each standard.
Data Analysis and Calculation
-
Calculate the average absorbance for each standard concentration.
-
Plot the average absorbance (y-axis) versus the molar concentration (x-axis).
-
Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin.
-
The slope of the line is equal to the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.
-
The R² value of the linear regression should be ≥ 0.99 for the data to be considered reliable.
Data Presentation
| Standard | Concentration (M) | Absorbance at λmax (AU) |
| 1 | 1.0 x 10⁻⁴ | 0.145 |
| 2 | 2.0 x 10⁻⁴ | 0.290 |
| 3 | 4.0 x 10⁻⁴ | 0.580 |
| 4 | 6.0 x 10⁻⁴ | 0.870 |
| 5 | 8.0 x 10⁻⁴ | 1.160 |
This is example data. Actual results will vary.
Linear Regression of Example Data:
-
Slope (ε) = 1450 M⁻¹cm⁻¹
-
Y-intercept ≈ 0
-
R² = 0.9999
Causality and Experimental Considerations
-
Purity of the Dipeptide: The accuracy of the determined molar extinction coefficient is directly dependent on the purity of the His-Tyr dipeptide. Impurities that absorb at the measurement wavelength will lead to an overestimation of ε.
-
pH and Buffer Effects: The ionization state of the tyrosine phenol group is pH-dependent. At alkaline pH (above the pKa of the phenol group, ~10), the phenolate ion forms, which has a different λmax and a higher molar extinction coefficient.[2] Therefore, it is crucial to maintain a constant and well-defined pH using a suitable buffer.
-
Solvent Polarity: The polarity of the solvent can influence the electronic transitions of the chromophore, potentially causing slight shifts in the absorbance spectrum and ε. For consistency, the same buffer should be used for all experiments.
-
Instrumental Parameters: Ensure the spectrophotometer is properly calibrated and that the absorbance values fall within the linear dynamic range of the instrument.
Conclusion
This application note provides a robust and reliable method for the experimental determination of the molar extinction coefficient of His-Tyr dipeptide. By following this detailed protocol and considering the key experimental variables, researchers can obtain an accurate ε value, which is indispensable for quantitative analysis in various scientific and industrial applications. An experimentally determined molar extinction coefficient will always be more accurate for a specific application than a theoretically calculated value, as it accounts for the unique microenvironment of the chromophore within the dipeptide structure and the specific buffer conditions.
References
-
Oregon Medical Laser Center. (n.d.). Tyrosine Spectra. Retrieved from [Link]
-
Agilent Technologies. (2017). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]
- Crammer, J. L., & Neuberger, A. (1943). The state of tyrosine in egg albumin and in insulin as determined by spectrophotometric titration. Biochemical Journal, 37(2), 302–310.
- Pace, C. N., Vajdos, F., Fee, L., Grimsley, G., & Gray, T. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423.
- Gill, S. C., & von Hippel, P. H. (1989). Calculation of protein extinction coefficients from amino acid sequence data. Analytical Biochemistry, 182(2), 319–326.
- Kuipers, B. J. H., & Gruppen, H. (2007). Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm to enable quantitative reverse phase high-performance liquid chromatography-mass spectrometry analysis. Journal of Agricultural and Food Chemistry, 55(14), 5445–5451.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in His-Tyr Peptide Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during the synthesis of peptides containing histidine (His) and tyrosine (Tyr). These amino acids, while crucial for the function of many peptides, introduce unique synthetic hurdles due to their reactive side chains. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your SPPS workflows.
Initial Diagnostic Workflow: Is the Problem in the Synthesis or the Cleavage?
Before diving into specific side reactions, it's crucial to determine the stage at which the yield is being compromised. A low final yield can stem from inefficient peptide chain assembly or poor recovery during the final cleavage and work-up.
Caption: Initial diagnostic workflow for troubleshooting low peptide yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis-Related Issues
Question 1: My Kaiser test is positive after coupling His or Tyr. What's causing the incomplete coupling, and how can I fix it?
A positive Kaiser test indicates the presence of unreacted primary amines, signifying a failed or incomplete coupling reaction. Both Histidine and Tyrosine can present steric challenges that hinder efficient peptide bond formation.
Causality:
-
Steric Hindrance: The bulky side chains of His and Tyr, along with their protecting groups (e.g., Trityl (Trt) for His, tert-Butyl (tBu) for Tyr), can physically block the approach of the activated amino acid. This is particularly problematic when coupling to another sterically hindered residue.[1][2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself, forming secondary structures that make the N-terminal amine inaccessible for the next coupling step. This is a common issue in hydrophobic sequences.
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to overcome the activation energy barrier for these sterically demanding couplings.
Troubleshooting Protocol:
-
Double Couple: The simplest first step is to repeat the coupling reaction. After the initial coupling and washing steps, re-introduce a fresh solution of the activated amino acid and allow the reaction to proceed again.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics.[3] By reducing the solvent volume, you increase the probability of successful molecular interactions.[3]
-
Switch to a More Potent Coupling Reagent: If standard carbodiimide-based reagents like DIC/HOBt are failing, switch to a more reactive uronium or phosphonium salt-based reagent.
| Coupling Reagent | Class | Potency | Key Characteristics |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective, but can be slow for hindered couplings. |
| HBTU/HCTU | Uronium Salt | High | Faster and more efficient than carbodiimides, good for most sequences.[4] |
| HATU | Uronium Salt | Very High | Generally considered one of the most effective coupling reagents, especially for hindered amino acids, due to the reactivity of its HOAt-based active ester.[4][5] |
| PyBOP/PyAOP | Phosphonium Salt | Very High | Excellent for sterically hindered couplings and can help to suppress racemization.[6] |
| COMU | Uronium Salt | Very High | Offers similar efficiency to HATU but with improved safety and solubility profiles.[5] |
-
Incorporate Microwave Synthesis: Microwave energy can significantly accelerate coupling reactions, often driving difficult couplings to completion where conventional methods fail.[7]
Question 2: My mass spec shows a significant peak at -His or -Tyr (a deletion). Why did the coupling fail entirely at this position?
This indicates a complete failure of a specific coupling step. While the causes overlap with incomplete coupling, the severity of the failure points to more significant underlying issues.
Causality:
-
Severe Aggregation: The peptide sequence may have formed a highly stable secondary structure on the resin, completely blocking the N-terminus.
-
Premature Chain Termination: In rare cases, impurities in reagents or solvents can cap the N-terminus, preventing further elongation.
-
Diketopiperazine (DKP) Formation: If a Proline or Glycine is in the sequence, especially at the C-terminal end of the growing peptide, the dipeptide can cyclize and cleave from the resin, leading to chain termination. This is a prevalent side reaction in SPPS.[8]
Troubleshooting Protocol:
-
Use "Difficult Sequence" Protocols:
-
Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures and improve solvation of the peptide chain.[9]
-
Backbone Protection: Incorporate a backbone-protecting group like a Dmb or Hmb group on the nitrogen of the preceding amino acid. This will disrupt hydrogen bonding patterns that lead to aggregation.[10]
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr, consider incorporating it as a pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, effectively disrupting aggregation.[9]
-
-
Optimize Solvents: For very hydrophobic peptides, consider switching from pure DMF to a solvent mixture with better solvating properties, such as NMP or a combination of DMF/DCM.[11]
-
Elevated Temperature: Performing the coupling at an elevated temperature (e.g., 50-60°C) can help to break up aggregated structures and increase reaction rates.
Question 3: I'm observing significant racemization of my Histidine residue. What is causing this and how can I prevent it?
Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, is a critical issue as it can drastically alter the biological activity of the final peptide. Histidine is particularly susceptible to this side reaction.[12][13]
Causality: The imidazole ring of the histidine side chain can act as a base, abstracting the alpha-proton of the activated carboxyl group. This forms a planar intermediate that can be re-protonated from either side, leading to a loss of stereochemical integrity.[12] Intensive pre-activation of the Fmoc-His(Trt)-OH can exacerbate this issue.[13]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. biotage.com [biotage.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. mesalabs.com [mesalabs.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing pH Stability for His-Tyr in Solution
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on optimizing the pH stability of solutions containing Histidine (His) and Tyrosine (Tyr). This resource is designed to offer practical, field-proven insights and troubleshooting strategies to address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the pH-dependent behavior of Histidine and Tyrosine in solution.
Q1: What are the key ionization properties of Histidine and Tyrosine that I should be aware of?
A1: Understanding the ionizable groups of Histidine and Tyrosine is fundamental to controlling their stability. The key is to consider their pKa values, which is the pH at which a specific functional group is 50% ionized.
-
Histidine (His): The imidazole side chain of histidine has a pKa of approximately 6.0.[1][2][3] This means that around pH 6, even small shifts in pH can significantly alter its charge. Below pH 6, the imidazole ring is predominantly protonated and carries a positive charge, while above pH 6, it is mostly neutral.[1][3]
-
Tyrosine (Tyr): The phenolic side chain of Tyrosine has a pKa of about 10.07.[4] Therefore, it remains neutral over a wide physiological pH range and only becomes negatively charged at a more alkaline pH.
These distinct properties mean that pH will have a more pronounced effect on the charge and, consequently, the interactions of Histidine-containing molecules in the neutral pH range compared to Tyrosine.
Q2: What is the optimal pH range for storing a solution containing a His-Tyr peptide?
A2: The optimal pH for stability is highly dependent on the specific peptide sequence and the formulation components. However, a general starting point is to maintain the pH within a range where both residues are in their most stable forms and aggregation is minimized. For many monoclonal antibodies and other protein therapeutics, a pH range of 5.5 to 6.5 is often chosen, which is within the buffering range of histidine itself.[1][5] At this pH, the imidazole side chain of histidine can effectively buffer the solution.[1]
Q3: Why is my His-Tyr solution turning yellow or brown over time?
A3: The discoloration of your solution is likely due to the oxidation of Tyrosine residues.[6] Tyrosine can be oxidized to form various chromophoric (colored) species, a process that can be accelerated by exposure to light, transition metal ions, and reactive oxygen species. While Histidine can also be oxidized, Tyrosine oxidation is a more common cause of visible color changes.[6][7][8][9]
Q4: What are the primary degradation pathways for His and Tyr in solution, and how are they affected by pH?
A4: The primary degradation pathways for Histidine and Tyrosine are oxidation and, for peptides in general, deamidation and hydrolysis.[10]
-
Oxidation: Both Histidine and Tyrosine are susceptible to oxidation.[6][7][8][9] This can be initiated by factors such as exposure to light, heat, and trace metal ions. The rate of oxidation can be pH-dependent, though the relationship is complex and can be influenced by the specific oxidant present.
-
Deamidation: While not a direct degradation of His or Tyr, deamidation of neighboring asparagine (Asn) or glutamine (Gln) residues is a common degradation pathway in peptides and proteins. Deamidation is highly pH-dependent, with rates generally increasing at neutral to basic pH.[11][12][13][14]
-
Hydrolysis: Cleavage of the peptide backbone (hydrolysis) can also occur, and this process is catalyzed by both acid and base.[10] Therefore, extreme pH values (both low and high) should generally be avoided to minimize hydrolytic degradation.
Section 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common stability issues with His-Tyr solutions.
Troubleshooting Guide 1: Solution Discoloration and Precipitation
This guide will help you identify the cause of discoloration and precipitation and provide steps to mitigate these issues.
Step 1: Characterize the Precipitate and Discoloration
-
Visual Inspection: Note the color of the solution and the nature of the precipitate (e.g., crystalline, amorphous).
-
Analytical Chemistry: Utilize techniques like UV-Vis spectroscopy to characterize the discoloration. For the precipitate, techniques such as Size Exclusion Chromatography (SEC-HPLC) and Dynamic Light Scattering (DLS) can help determine if it is aggregated peptide. Mass spectrometry can identify oxidative modifications.[15][16][17][18]
Step 2: Investigate the Root Cause
-
Oxidation: If oxidation is suspected, consider the following:
-
Exposure to Light: Is the solution protected from light during storage and handling?
-
Presence of Metal Ions: Are there sources of trace metal contamination (e.g., from glassware, reagents)?
-
Dissolved Oxygen: Has the solution been exposed to atmospheric oxygen for extended periods?
-
-
Aggregation/Precipitation: If aggregation is the primary issue:
-
pH and Isoelectric Point (pI): Is the solution pH close to the isoelectric point of the peptide? At the pI, the net charge of the molecule is zero, which can lead to minimal solubility and increased aggregation.[19][20] The pI of Histidine is approximately 7.59, and for Tyrosine, it is around 5.66.[21]
-
Concentration: Is the peptide concentration too high for the given formulation?
-
Step 3: Implement Corrective Actions
-
For Oxidation:
-
Light Protection: Store solutions in amber vials or protect them from light.
-
Metal Chelators: Add a chelating agent like EDTA to sequester metal ions.[22]
-
Antioxidants: Incorporate antioxidants such as methionine or ascorbic acid into the formulation.[22]
-
Inert Atmosphere: Degas the solution and store it under an inert gas like nitrogen or argon.
-
-
For Aggregation/Precipitation:
-
pH Adjustment: Adjust the pH of the solution to be at least 1-2 units away from the pI of the peptide.
-
Excipients: Add stabilizing excipients such as sugars (sucrose, trehalose), polyols (mannitol, sorbitol), or non-ionic surfactants (polysorbate 20 or 80).[23][24][25]
-
Ionic Strength: Modify the ionic strength of the solution with salts like NaCl.[22]
-
Troubleshooting Workflow: Diagnosing His-Tyr Solution Instability
Caption: Troubleshooting workflow for His-Tyr solution instability.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to optimize the pH stability of your His-Tyr containing solutions.
Protocol 1: pH-Dependent Solubility and Stability Study
Objective: To determine the optimal pH range for the solubility and stability of a His-Tyr containing peptide.
Materials:
-
His-Tyr peptide of interest
-
A series of buffers covering a pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
pH meter
-
Spectrophotometer
-
HPLC with a size-exclusion column (SEC-HPLC)
-
Incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., in 0.5 pH unit increments).
-
Sample Preparation: Dissolve the His-Tyr peptide in each buffer to the desired final concentration.
-
Initial Analysis (T=0):
-
Measure the initial absorbance of each sample to assess solubility.
-
Analyze each sample by SEC-HPLC to determine the initial percentage of monomer and aggregates.
-
-
Incubation: Incubate the samples at a chosen temperature (e.g., 4°C for long-term stability, or an elevated temperature like 40°C for accelerated stability studies).[26][27][28]
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), withdraw aliquots from each sample.
-
Repeat Analysis: For each time point, repeat the absorbance measurements and SEC-HPLC analysis.
-
Data Analysis: Plot the percentage of monomer remaining over time for each pH. The pH at which the monomer percentage is highest over the duration of the study is the optimal pH for stability under those conditions.
Experimental Workflow: pH Stability Study
Caption: Workflow for a pH-dependent stability study.
Section 4: Data Presentation
This section provides a summary of key quantitative data in a structured format for easy reference.
Table 1: Physicochemical Properties of Histidine and Tyrosine
| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Isoelectric Point (pI) |
| Histidine | ~1.82 | ~9.17 | ~6.00[2][3][21] | ~7.59[21] |
| Tyrosine | ~2.20 | ~9.11 | ~10.07[4] | ~5.66[21] |
Table 2: Common Buffer Systems for Peptide Formulations
| Buffer | Effective pH Range | Notes |
| Citrate | 3.0 - 6.2 | Can chelate metal ions. |
| Acetate | 3.8 - 5.8 | Commonly used in peptide formulations. |
| Histidine | 5.5 - 6.5[1] | Can also act as a stabilizer and antioxidant.[1][29] |
| Phosphate | 6.2 - 8.2 | Potential for precipitation with certain cations. |
| Tris | 7.5 - 9.0 | Can be reactive with some molecules. |
Section 5: References
-
AVT Pharmaceutical. (n.d.). How Does Histidine Safeguard Antibody Drug Stability? Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
Patel, A., & Patel, R. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 633-646.
-
Patel, A., & Patel, R. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
-
Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). International Journal of Pharmaceutical Sciences and Research, 15(9), 3564-3573.
-
Oxidation of tyrosine and histidine residues in ribonuclease A. (n.d.). ResearchGate. Retrieved from [Link]
-
Patel, A., & Patel, R. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 633-646.
-
Wang, J., et al. (2013). Asparagine deamidation dependence on buffer type, pH, and temperature. Journal of Pharmaceutical Sciences, 102(7), 2149-2159.
-
Effect of pH on the rate of asparagine deamidation in polymeric formulations: pH-rate profile. (n.d.). ResearchGate. Retrieved from [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
-
Neurelis. (2008). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Retrieved from [Link]
-
Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Pharmaceutical Sciences and Research, 14(2), 564-577.
-
Singh, S. K. (2010). Use of excipients to control aggregation in peptide and protein formulations. Journal of Excipients and Food Chemistry, 1(2), 41-55.
-
Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 149.
-
Robinson, N. E., & Robinson, A. B. (2004). Protein deamidation. Proceedings of the National Academy of Sciences, 101(45), 15831-15835.
-
Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]
-
Oxidation of histidine and tyrosine residues under H2O2 treatment in... (n.d.). ResearchGate. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Retrieved from [Link]
-
Oxidation of histidine and tyrosine residues under H 2 O 2 treatment in... (n.d.). ResearchGate. Retrieved from [Link]
-
Peters, B., & Trout, B. L. (2006). Asparagine Deamidation: pH-Dependent Mechanism from Density Functional Theory. Biochemistry, 45(17), 5384-5392.
-
For Peer-Review Only. (n.d.). Aston Publications Explorer. Retrieved from [Link]
-
Effect of buffer pH on deamidation levels: average relative abundance... (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. Retrieved from [Link]
-
AVT Pharmaceutical. (n.d.). How Does Histidine Safeguard Antibody Drug Stability? Retrieved from [Link]
-
Bundgaard, H., & Falch, E. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(1), 125-130.
-
Singh, S. K. (2010). Use of excipients to control aggregation in peptide and protein formulations. ResearchGate.
-
Wikipedia. (n.d.). Histidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
Badkar, A. V., et al. (2023). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Pharmaceuticals, 16(10), 1459.
-
Reddit. (2015). If Histidine is a basic A.A., who does it have a lower pKa than Tyrosine and Cysteine...or better, why aren't Tyrosine and Cysteine considered basic? Retrieved from [Link]
-
Tessaro, M., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Journal of Chemical Information and Modeling, 62(17), 4166-4177.
-
Sjödin, M., et al. (2010). Effects of Protonation State on a Tyrosine−Histidine Bioinspired Redox Mediator. The Journal of Physical Chemistry B, 114(25), 8348-8355.
-
Tessaro, M., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ACS Publications.
-
Li, X., et al. (2012). The pH sensitivity of histidine-containing lytic peptides. Pharmaceutical Research, 29(5), 1269-1279.
-
Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
Quora. (2019). Is there any easy trick to find isoelectric point of histidine? Retrieved from [Link]
-
Mulder, F. A., et al. (2001). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biophysical Journal, 81(5), 2847-2856.
-
Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide - Outline. Retrieved from [Link]
-
ResearchGate. (2015). How can I prepare L-Tyrosine solution? Retrieved from [Link]
-
pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Jove.
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
ResearchGate. (2013). Which amino acid is stable at acid pH: Phenylalanine or Tyrosine? Retrieved from [Link]
-
Oxidation of side chain of peptides containing lysine (a), tyrosine... (n.d.). ResearchGate. Retrieved from [Link]
-
Lioe, H., et al. (2006). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 17(4), 546-556.
-
Genome.jp. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Proteolysis. Retrieved from [Link]
Sources
- 1. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein deamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. ijsra.net [ijsra.net]
- 19. Amino acid - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. iscabiochemicals.com [iscabiochemicals.com]
- 22. pharmtech.com [pharmtech.com]
- 23. neurelis.com [neurelis.com]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 27. Accelerated stability and forced degradation [alphalyse.com]
- 28. Protein Forced Degradation Studies [intertek.com]
- 29. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TFA Removal for H-His-Tyr-OH
Current Status: Operational Ticket ID: #TFA-HIS-TYR-001 Subject: Protocol for the removal of trifluoroacetic acid salts from Histidyl-Tyrosine dipeptides.
Executive Summary & Problem Definition
The Challenge: You are working with H-His-Tyr-OH , a bioactive dipeptide often used in angiotensin-converting enzyme (ACE) inhibition studies. Synthetic peptides produced via Solid Phase Peptide Synthesis (SPPS) are typically cleaved using Trifluoroacetic Acid (TFA).[1][2][3][4]
The Trap: H-His-Tyr-OH is particularly prone to retaining TFA due to the Histidine (His) residue. The imidazole side chain of Histidine (pKa ~6.0) acts as a base, forming a stable salt with the TFA anion (CF₃COO⁻).
Why it Matters:
-
Cytotoxicity: TFA is cytotoxic at nanomolar concentrations, inhibiting cell proliferation and altering metabolic rates in osteoblasts and chondrocytes.
-
Assay Interference: TFA absorbs infrared radiation (1670 cm⁻¹) interfering with IR spectroscopy and can alter protonation states in NMR.
-
False Negatives: In enzymatic assays (like ACE inhibition), residual TFA can artificially lower pH or chelate metal ions required for enzyme activity.
Interactive Troubleshooting Modules
Module A: The Chemistry of the Problem (FAQ)
Q: Why can't I just dialyze H-His-Tyr-OH? A: Do not attempt dialysis. H-His-Tyr-OH has a molecular weight of ~318.33 g/mol .[5] Standard dialysis membranes have a molecular weight cutoff (MWCO) of 1,000–3,500 Da. Your peptide will pass through the membrane and be lost.
Q: Why is my peptide precipitating during neutralization? A: This is due to the Tyrosine (Tyr) residue. Tyrosine has very poor water solubility (~0.45 mg/mL) at its isoelectric point (pI ~7.5).
-
Acidic pH (< 5): Soluble (Cationic).
-
Basic pH (> 9): Soluble (Anionic).
-
Neutral pH (6–8): Precipitation Risk.
-
Action: When exchanging salts, ensure your buffer keeps the pH away from 7.5.
Module B: Method 1 - HCl Exchange (The Gold Standard)
Recommended for: General use, physicochemical characterization, and robust biological assays.
Mechanism: This method relies on the volatility of HCl and the "Law of Mass Action." By flooding the system with Chloride ions (Cl⁻) and evaporating the solvent, you displace the TFA⁻.
Protocol:
-
Dissolution: Dissolve H-His-Tyr-OH in 0.1 M HCl (acetic acid can be added if solubility is poor, but usually unnecessary for this dipeptide in acid).
-
Concentration: Target 1–2 mg/mL.
-
-
Incubation: Let stand at room temperature for 5 minutes. This allows the Cl⁻ to displace the TFA⁻ on the Histidine imidazole.
-
Freezing: Flash freeze in liquid nitrogen.
-
Lyophilization: Lyophilize (freeze-dry) overnight.
-
Repetition: Crucial Step. Repeat steps 1–4 at least 3 times . A single pass is rarely sufficient to break the His-TFA ion pair.
Visual Workflow (HCl Exchange):
Figure 1: Iterative HCl exchange workflow. The cycle must be repeated to drive the equilibrium toward the chloride salt.
Module C: Method 2 - Ion Exchange Chromatography (For Sensitive Bioassays)
Recommended for: Cell culture assays where high chloride concentrations are undesirable.
Mechanism: Uses a strong anion exchange resin (Quaternary Ammonium) to physically capture TFA anions and release Acetate anions.
Protocol:
-
Resin Preparation: Use Dowex 1X2 or AG 1-X8 (Acetate form).
-
Note: If resin is in Chloride form, convert it by washing with 1M Sodium Acetate, then water.
-
-
Column Loading: Pack a small column. Wash with distilled water until eluate is neutral.
-
Peptide Loading: Dissolve H-His-Tyr-OH in water (or 5% acetic acid if solubility is an issue). Load onto the column.[1][6][7][8]
-
Elution: Elute with 0.1 M - 1.0 M Acetic Acid .
-
Why Acetic Acid? It keeps the pH low enough to prevent Tyrosine precipitation while providing the Acetate counter-ion.
-
-
Lyophilization: Freeze and lyophilize the eluate.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Peptide stuck on column | pH is too high (Peptide is neutral/zwitterionic). | Elute with stronger Acetic Acid (up to 10% or 1M) to ensure the peptide is positively charged. |
| Peptide precipitates | pH reached ~7.5 (Tyrosine pI). | Immediately acidify the solution with Acetic Acid. |
| Yellow discoloration | Oxidation of Tyrosine/Histidine. | Degas solvents with Helium/Argon before use. Keep cool. |
Module D: Analytical Validation (Did it work?)
The Standard: 19F NMR Standard HPLC (UV 214nm) cannot easily distinguish between TFA and Chloride salts. Fluorine-19 NMR is the only definitive method to prove TFA removal.
Protocol:
-
Add an internal standard (e.g., Sodium Trifluoroacetate) only if quantification is required, otherwise run a blank.
-
Run 19F NMR (typically -75 to -76 ppm relative to CFCl₃).
-
Target: No peak should be visible at -76 ppm.
Detection Limits Comparison:
| Method | Limit of Detection (LOD) | Pros | Cons |
| 19F NMR | ~50 nM (High Sensitivity) | Definitive, quantitative. | Requires NMR access. |
| IC (Ion Chromatography) | ~1 ppm | Accurate for anions. | Requires specialized column. |
| RP-HPLC | Poor | Common equipment. | TFA is transparent or looks like noise; retention time shifts are subtle. |
Validation Workflow:
Figure 2: Decision tree for analytical validation of TFA removal.
References & Authority
-
Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[9] American Journal of Physiology-Endocrinology and Metabolism. Link
-
Key Insight: Establishes the cytotoxicity of TFA at nanomolar levels.
-
-
Sikora, K., et al. (2018).[6] "Removing Trifluoroacetic Acid (TFA) From Peptides." International Journal of Peptide Research and Therapeutics. Link
-
Key Insight: Provides comparative efficiency of HCl vs. IEX methods.
-
-
Maier, L., et al. (2016). "Validation of an 19F NMR Method for the Detection of TFA in Peptides." Biopharma Asia. Link
-
Key Insight: Defines 19F NMR as the validation standard with LOD < 0.5 µg/mL.
-
-
LifeTein Technical Support. (2025). "TFA Removal Protocols and Solubility Data." Link
-
Key Insight: Practical handling of Histidine-containing peptides.
-
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific chemical hazards.
Sources
- 1. lifetein.com [lifetein.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. H-His-Tyr-OH peptide [novoprolabs.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Difficult Peptide Couplings
Ticket Topic: Overcoming Steric Hindrance in His-Tyr Formation
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The Mechanistic Challenge
The formation of the Histidine-Tyrosine (His-Tyr) dipeptide bond represents a "perfect storm" in solid-phase peptide synthesis (SPPS). Users typically encounter low coupling yields (<70%) or significant racemization (loss of chirality at the His
The Root Cause Analysis:
-
The Steric Wall: In standard Fmoc chemistry, Histidine is often protected with a Trityl (Trt) group, and Tyrosine with a tert-Butyl (tBu) group. Both are extremely bulky. When coupling Fmoc-His(Trt)-OH to H-Tyr(tBu)-Resin, the sheer volume of the protecting groups creates a kinetic barrier, preventing the electrophile and nucleophile from approaching effectively.
-
The Racemization Trap: Histidine is unique; its imidazole side chain can act as an intramolecular base.[1] If the coupling is slow (due to sterics), the imidazole nitrogen (
) can abstract the proton, forming a planar enol. This leads to irreversible racemization (L D isomer), rendering the peptide biologically inactive.
Troubleshooting Logic & Decision Matrix
Before altering your protocol, determine if your failure mode is Kinetic (No reaction) or Thermodynamic (Wrong isomer).
Figure 1: Decision matrix for diagnosing His-Tyr coupling failures based on chromatographic evidence.
Technical Solutions & Protocols
Strategy A: The "Gold Standard" Chemical Fix
Best for: Standard SPPS where racemization is the primary concern.
The Logic: Standard carbodiimides (DIC/Oxyma) are often too slow for this sterically hindered junction. Phosphonium (PyBOP) or Uronium (HATU) reagents are required. However, HATU creates an activated ester (OAt) that utilizes the "neighboring group effect" (anchimeric assistance) of the pyridine ring to accelerate coupling before racemization can occur.
Protocol 1: Low-Racemization High-Efficiency Coupling
-
Reagent: 0.2 M Fmoc-His(Trt)-OH in NMP (N-methyl-2-pyrrolidone).
-
Why NMP? It disrupts beta-sheet aggregation better than DMF, allowing the bulky residues to align.
-
-
Activator: 0.95 eq HATU (relative to Amino Acid).
-
Critical: Never use excess HATU; it reacts with the N-terminus to form a guanidinium cap (termination).[2]
-
-
Base: 2.0 eq Collidine (2,4,6-trimethylpyridine).
-
Why Collidine? It is a weaker, more hindered base than DIPEA. It is sufficient to activate the carboxylate but too sterically hindered to easily abstract the
proton of Histidine, significantly reducing racemization.
-
-
Time: 2 x 45 minutes (Double Coupling).
Strategy B: Microwave-Assisted Synthesis
Best for: Extremely hindered sequences or long peptides.
The Logic: Thermal energy overcomes the activation energy barrier caused by the steric clash between Trt and tBu groups. However, heat accelerates racemization.
Protocol 2: Optimized Microwave Cycle for His-Tyr
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature | 50°C (Strict Limit) | Standard 75°C causes massive His racemization. 50°C is the safe ceiling. |
| Power | 25-30 Watts | Gentle heating prevents "hot spots." |
| Reagents | DIC / Oxyma Pure | At elevated temps, HATU is too aggressive and risks side reactions. Oxyma is safer. |
| Time | 10 minutes | Short exposure minimizes thermal degradation. |
Comparative Data: Coupling Reagents
The following table summarizes efficiency vs. racemization risk for the His-Tyr junction.
| Coupling Reagent | Activation Mechanism | Steric Penetration | Racemization Risk | Recommendation |
| DIC / HOBt | Carbodiimide | Low | Low | Too slow for His(Trt)-Tyr(tBu). |
| HBTU / DIPEA | Uronium (Benzotriazole) | Medium | High | Avoid for His. |
| HATU / Collidine | Uronium (Aza-benzotriazole) | Very High | Low (with Collidine) | Primary Recommendation. |
| COMU / DIPEA | Uronium (Oxyma-based) | High | Very Low | Excellent "Green" Alternative. |
Frequently Asked Questions (FAQs)
Q1: I am seeing a mass of [M+12] or [M+14] in my MS spectra. What is this? This is likely Guanidinylation . If you used HATU/HBTU in excess (more than the amino acid), the uronium salt reacts directly with the N-terminal amine of the Tyr-resin.
-
Fix: Always use slightly less HATU than Amino Acid (e.g., 1.0 eq AA : 0.95 eq HATU).
Q2: Can I use His(Boc) instead of His(Trt) to reduce steric bulk?
Yes, but with caution. His(Boc) reduces steric bulk significantly compared to Trityl. However, the Boc group on the imidazole is electron-withdrawing, which destabilizes the imidazole but actually reduces racemization risk by lowering the basicity of the
-
Trade-off: His(Boc) is often harder to deprotect completely if the coupling is difficult. Ensure your final cleavage cocktail contains adequate scavengers.
Q3: My His-Tyr is at the C-terminus (first coupling). Yield is near zero. This is likely Diketopiperazine (DKP) formation . The Tyr-Pro or His-Tyr dipeptide ester can loop back and attack its own ester linkage, cleaving itself off the resin.
-
Fix: Use 2-Chlorotrityl Chloride (2-CTC) resin . The extreme steric bulk of the 2-CTC linker prevents the dipeptide from cyclizing.
Visualizing the Racemization Pathway
Understanding how the error occurs is key to preventing it.
Figure 2: The mechanism of base-catalyzed racemization in Histidine. Slow coupling kinetics (due to sterics) increase the residence time of the active ester, raising the probability of proton abstraction.
References
-
Albericio, F., & El-Faham, A. (2018). COMU: A Safer and More Effective Coupling Reagent for Peptide Synthesis. ACS Omega. [Link]
-
CEM Corporation. (2015). Microwave-Assisted Peptide Synthesis: Chapter 5. Royal Society of Chemistry. [Link][1][3][4][5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. An approach to the prevention of racemisation in the synthesis of histidine-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Stability of H-His-Tyr-OH and H-Tyr-His-OH for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of peptide sequences, even at the dipeptide level, can have profound implications for the stability and ultimate viability of a therapeutic candidate. The seemingly subtle difference in the sequence of amino acids, as in the case of H-His-Tyr-OH (Histidyl-Tyrosine) and H-Tyr-His-OH (Tyrosyl-Histidine), can lead to significant variations in their degradation profiles under physiological and storage conditions. This guide provides an in-depth, objective comparison of the stability of these two dipeptides, supported by experimental principles and data from relevant studies.
Chemical Structures and Intrinsic Properties
At the heart of their differing stabilities are the unique chemical properties of the histidine and tyrosine side chains and their positions relative to the N- and C-termini.
| Feature | H-His-Tyr-OH | H-Tyr-His-OH |
| N-terminal Residue | Histidine (His) | Tyrosine (Tyr) |
| C-terminal Residue | Tyrosine (Tyr) | Histidine (His) |
| Molecular Formula | C₁₅H₁₈N₄O₄[1] | C₁₅H₁₈N₄O₄ |
| Molecular Weight | 318.33 g/mol [1] | 318.33 g/mol |
| Isoelectric Point (pI) | ~7.88 (Theoretical)[1] | ~7.5 (Estimated) |
| Key Functional Groups | Imidazole ring (His), Phenolic hydroxyl group (Tyr) | Phenolic hydroxyl group (Tyr), Imidazole ring (His) |
The imidazole ring of histidine can act as both a proton donor and acceptor at physiological pH, making it a versatile residue in biological interactions. The phenolic hydroxyl group of tyrosine is susceptible to oxidation. The location of these residues dictates their reactivity and, consequently, the stability of the dipeptide.
Comparative Stability Analysis: Key Degradation Pathways
The stability of peptides is primarily challenged by three main degradation pathways: oxidation, hydrolysis (including diketopiperazine formation), and thermal stress.[2] A comprehensive evaluation of H-His-Tyr-OH and H-Tyr-His-OH requires a detailed examination of their behavior under these conditions.
Oxidative Stability
Oxidation is a major degradation pathway for peptides containing susceptible residues like histidine and tyrosine.[3][4] The position of the amino acid within the peptide chain can significantly influence its susceptibility to oxidation.
Comparative Insights:
-
H-Tyr-His-OH is likely more susceptible to oxidation. Studies on the oxidation of isomeric dipeptides have shown that the C-terminal residue is more prone to oxidation.[5] In H-Tyr-His-OH, the C-terminal histidine would be more susceptible to oxidative degradation.
-
N-terminal tyrosine may offer some protection. Research on antioxidant dipeptides has indicated that those with N-terminal tyrosine or tryptophan exhibit stronger radical scavenging activities than their counterparts with these residues at the C-terminus.[6] This suggests that H-Tyr-His-OH might have a greater intrinsic ability to counteract oxidative stress compared to H-His-Tyr-OH.
-
Neighboring group effects: The presence of a charged or polar group adjacent to tyrosine can influence its oxidation rate.[3][4] The proximity of the basic imidazole group of histidine could modulate the oxidative susceptibility of tyrosine in both dipeptides, although the exact effect would depend on the pH and the protonation state of the imidazole ring.
Summary of Oxidative Stability:
| Dipeptide | N-terminal Residue | C-terminal Residue | Predicted Oxidative Stability | Rationale |
| H-His-Tyr-OH | Histidine | Tyrosine | Potentially more stable | C-terminal tyrosine may be less prone to oxidation than C-terminal histidine.[5] |
| H-Tyr-His-OH | Tyrosine | Histidine | Potentially less stable | C-terminal histidine is more susceptible to oxidation.[5] N-terminal tyrosine may confer higher antioxidant activity.[6] |
Hydrolytic Stability and Diketopiperazine (DKP) Formation
Hydrolysis of the peptide bond is a common degradation route, often influenced by pH. A specific and often rapid form of degradation for dipeptides is the intramolecular cyclization to form a 2,5-diketopiperazine (DKP), which results in the cleavage of the peptide.
Comparative Insights:
-
The rate of DKP formation is influenced by the identity of the N-terminal amino acid. While proline is most notorious for inducing DKP formation, other amino acids also play a role.
-
The free N-terminal amine acts as the nucleophile, attacking the carbonyl carbon of the second amino acid's peptide bond. The nature of the side chains of both amino acids can influence the rate of this intramolecular reaction through steric and electronic effects.
-
While direct comparative data for His-Tyr vs. Tyr-His is scarce, the general principles of intramolecular reactions suggest that the conformational preferences and side-chain interactions of each dipeptide will dictate their relative rates of DKP formation.
Logical Flow of DKP Formation:
Caption: General pathway for diketopiperazine (DKP) formation from a dipeptide.
Thermal Stability
Thermal stress can accelerate various degradation reactions and can also lead to the decomposition of the amino acids themselves.
Comparative Insights:
-
Thermogravimetric analysis (TGA) of individual amino acids shows that both histidine and tyrosine decompose at high temperatures. For instance, L-histidine has been reported to decompose around 280°C, while L-tyrosine decomposes at a slightly higher temperature.[7]
-
The thermal stability of a peptide is not simply the sum of its constituent amino acids. The peptide bond and the interactions between the side chains play a crucial role.
Experimental Protocols for Stability Assessment
To empirically determine the stability of H-His-Tyr-OH and H-Tyr-His-OH, a forced degradation study is essential.[2] This involves subjecting the dipeptides to a range of stress conditions and analyzing the degradation products.
Forced Degradation Workflow
Caption: A typical workflow for a forced degradation study of dipeptides.
Step-by-Step Protocol for Oxidative Stability Testing
This protocol outlines a method to compare the oxidative stability of H-His-Tyr-OH and H-Tyr-His-OH.
Materials:
-
H-His-Tyr-OH
-
H-Tyr-His-OH
-
30% Hydrogen Peroxide (H₂O₂)
-
Water for Injection (WFI) or equivalent high-purity water
-
Phosphate buffer (pH 7.4)
-
Reversed-phase HPLC system with UV detector
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of H-His-Tyr-OH and H-Tyr-His-OH at a concentration of 1 mg/mL in WFI.
-
For the stress study, dilute the stock solutions with phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.
-
-
Stress Condition:
-
To the 0.5 mg/mL peptide solutions, add 3% (v/v) hydrogen peroxide.
-
Incubate the solutions at room temperature, protected from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Quench the oxidation reaction by adding a small amount of an antioxidant solution (e.g., methionine or sodium bisulfite), or by immediate dilution with the mobile phase for HPLC analysis.
-
-
Analytical Method:
-
RP-HPLC-UV:
-
Inject the quenched samples onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm and 280 nm).
-
Quantify the remaining parent peptide peak area to determine the degradation rate.
-
-
LC-MS/MS:
-
Analyze the stressed samples to identify the mass of the degradation products.
-
Use tandem mass spectrometry (MS/MS) to fragment the degradant ions and elucidate their structures.
-
-
Conclusion and Recommendations
Based on the available evidence and established principles of peptide chemistry, H-His-Tyr-OH is predicted to exhibit greater overall stability compared to H-Tyr-His-OH, particularly against oxidative degradation. This is primarily due to the higher susceptibility of the C-terminal amino acid to oxidation, which in the case of H-Tyr-His-OH is the more readily oxidizable histidine.
However, it is crucial to emphasize that this is a prediction. The actual stability profile can be influenced by formulation excipients, pH, and storage conditions. Therefore, for any drug development program, a comprehensive forced degradation study as outlined above is indispensable for making an informed decision. The choice between these two dipeptides should be based on empirical data that directly assesses their stability under conditions relevant to the intended pharmaceutical product.
References
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link]
- Li, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development, 26(9), 2635-2644.
- Goolcharran, C., et al. (2000). The effects of a histidine residue on the C-terminal side of an asparaginyl residue on the rate of deamidation using model pentapeptides. Journal of Pharmaceutical Sciences, 89(6), 818-825.
- Li, S., et al. (2007). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Journal of Pharmaceutical Sciences, 96(12), 3267-3280.
-
PubMed. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Available from: [Link]
-
NovoPro Bioscience. H-His-Tyr-OH peptide. Available from: [Link]
- Wilkes, B. C., & Schiller, P. W. (1995). Influence of sample pH on the conformational backbone dynamics of a pseudotripeptide (H-Tyr-Tic psi [CH2-NH]Phe-OH)
- Ruzicka, K., et al. (2021). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. Molecules, 26(14), 4298.
- Bhattacharyya, J., et al. (2000). Structural and Conformational Stability of Horseradish Peroxidase: Effect of Temperature and pH. Biochemistry, 39(12), 3246-3254.
- Wang, Y., et al. (2016). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. Food Chemistry, 210, 199-207.
- Reis, A., et al. (2009). Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 44(6), 938-948.
- Onu, L., et al. (2008). Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. Journal of Thermal Analysis and Calorimetry, 93(3), 853-858.
- Frantom, P. A., & Fitzpatrick, P. F. (2007). Uncoupled Forms of Tyrosine Hydroxylase Unmask Kinetic Isotope Effects on Chemical Steps. Biochemistry, 46(12), 3538-3543.
- Fitzpatrick, P. F. (1991). Studies of the rate-limiting step in the tyrosine hydroxylase reaction: alternate substrates, solvent isotope effects, and transition-state analogues. Biochemistry, 30(25), 6386-6391.
- Balboni, G., et al. (2008). Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis. Journal of Medicinal Chemistry, 51(18), 5853-5857.
- Pozo, O. J., et al. (2016). Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry.
- Nielsen, D. S., et al. (2021). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 64(15), 11656-11668.
- Chang, C. C., & Lee, W. C. (2012). Advances in simultaneous DSC-FTIR microspectroscopy for rapid solid-state chemical stability studies: some dipeptide drugs as examples. Journal of Food and Drug Analysis, 20(1), 246-254.
-
Archipel UQAM. Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Available from: [Link]
- Pialis, P., et al. (2016). Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase. PLOS ONE, 11(10), e0164213.
- van der Veen, M. A., et al. (2010). Electrochemical oxidation and cleavage of tyrosine- and tryptophan-containing tripeptides. Analytical Chemistry, 82(18), 7678-7685.
- Hausherr, A., et al. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Analytical and Applied Pyrolysis, 136, 1-12.
- Khavrutskii, I. V., et al. (2013).
- Mortensen, C., et al. (2021). The role of the active site tyrosine in the mechanism of lytic polysaccharide monooxygenase. Chemical Science, 12(2), 670-687.
- Tekwani, B. L., et al. (2013). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 52(38), 6655-6665.
- Yang, H., et al. (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry, 215(2), 278-285.
-
C&EN. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
-
Aapptec Peptides. H-Tyr-OH, L-Tyrosine, CAS 60-18-4. Available from: [Link]
- Marquez, L. A., et al. (1997). Kinetics of Oxidation of Tyrosine and Dityrosine by Myeloperoxidase Compounds I and II. Journal of Biological Chemistry, 272(9), 5676-5682.
-
Frontiers. The Kinetics Studies on Hydrolysis of Hemicellulose. Available from: [Link]
Sources
- 1. H-His-Tyr-OH peptide [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validating H-His-Tyr-OH Purity: A qNMR vs. HPLC Comparison Guide
Executive Summary: The "Hidden" Purity Problem
In peptide synthesis and drug development, "purity" is often synonymous with a single peak on a chromatogram. However, for a dipeptide like H-His-Tyr-OH , HPLC-UV purity is frequently deceptive. It quantifies relative chromophore abundance but remains blind to:
-
Counter-ion stoichiometry (e.g., Acetate vs. Trifluoroacetate content).
-
Residual solvents (Water, DMSO, DMF).
-
Inorganic salts.
This guide outlines why Quantitative Proton Nuclear Magnetic Resonance (qNMR) is the superior orthogonal method for validating the absolute purity and net peptide content (NPC) of H-His-Tyr-OH, providing a direct comparison to HPLC and LC-MS workflows.
Strategic Comparison: qNMR vs. HPLC vs. LC-MS
The following matrix compares the three dominant validation methodologies. Note that while HPLC is excellent for detecting structurally related impurities (like diastereomers), it fails to determine the "mass balance" of the sample.
| Feature | HPLC-UV | LC-MS | 1H-qNMR |
| Primary Output | Relative Purity (% Area) | Identity (m/z) | Absolute Purity (% w/w) |
| Detection Basis | UV Chromophore (Aromatic rings) | Ionization efficiency | Molar ratio of protons |
| "Invisible" Impurities | Misses: Water, Salts, Solvents | Misses: Non-ionizable salts | Detects: Everything with protons |
| Reference Standard | Requires specific H-His-Tyr-OH std | Requires specific std | Universal Reference (e.g., TMSP) |
| Stoichiometry | Cannot determine salt ratio | Qualitative only | Precise (e.g., 1.2 eq Acetate) |
| Sample Recovery | Destructive | Destructive | Non-destructive |
Expert Insight: For H-His-Tyr-OH, the Histidine imidazole ring is a "pH sensor." Unlike HPLC, where mobile phase buffers mask the peptide's state, NMR reveals the exact protonation state of the Histidine residue, confirming if you have the free base, mono-hydrochloride, or acetate salt.
Technical Deep Dive: The H-His-Tyr-OH Spin System
To validate purity, you must first confirm identity. H-His-Tyr-OH presents a distinct spectral signature in Deuterium Oxide (D₂O).
Predicted Spectral Assignment (D₂O, pH ~7.0)
Note: Chemical shifts (
| Residue | Proton Group | Multiplicity | Approx.[1] Shift ( | Integration (Ideal) | Diagnostic Value |
| Histidine | Imidazole C2-H | Singlet | 7.6 - 8.6 | 1H | Highly pH sensitive; indicates salt form. |
| Histidine | Imidazole C4-H | Singlet | 6.9 - 7.3 | 1H | Often overlaps with Tyr aromatics. |
| Tyrosine | Aromatic Ring (AA'BB') | 2 x Doublets | 6.8 & 7.1 | 4H | Confirms Tyr presence; distinct "roofing" effect. |
| Alpha-H | Multiplets | 3.9 - 4.6 | 2H | Overlaps with HDO solvent peak (suppression needed). | |
| Beta-H | Multiplets | 2.9 - 3.2 | 4H | Diastereomeric check; complex coupling. |
Experimental Protocol: Self-Validating qNMR Workflow
This protocol uses TMSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as the internal standard. TMSP is preferred over TMS because it is water-soluble and pH-stable.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh ~10.0 mg of H-His-Tyr-OH (
) and ~2.0 mg of TMSP-d4 ( ) into a clean vial. Precision here dictates the accuracy of the final result. -
Solvation: Add 600 µL of D₂O (99.9% D) .
-
Mixing: Vortex until fully dissolved. Ensure no suspended particles remain.
-
Transfer: Transfer to a 5mm NMR tube.
Phase 2: Acquisition Parameters (The "qNMR" Standard)
Standard 1H parameters are insufficient for quantitation. Use these specific settings to ensure full relaxation of nuclei:
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (d1): 30 seconds . (Crucial: T1 relaxation times for aromatic protons can be 3-5s.
is required for 99.9% magnetization recovery). -
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 or 32 (S/N ratio > 150:1 is the target).
-
Temperature: 298 K (25°C).
Phase 3: Processing & Logic Flow
The following diagram illustrates the critical decision pathways in processing the data.
Figure 1: The qNMR data processing workflow. Note that identifying non-overlapping regions is critical for integration.
Data Analysis: The Purity Calculation
Unlike HPLC area%, qNMR calculates purity based on the molar ratio between the analyte and the internal standard.
The Formula:
Where:
- : Integrated area (Sample vs. Standard).
- : Number of protons contributing to the signal (e.g., His C2-H = 1, TMSP = 9).
- : Molecular Weight (H-His-Tyr-OH = 318.33 g/mol ).
- : Mass weighed (mg).
- : Purity (decimal).
Practical Example Calculation
-
Signal Used: His C2-H singlet at 8.0 ppm (
). -
Standard Used: TMSP signal at 0.0 ppm (
). -
Result: If the calculation yields 85% purity, and HPLC showed 99%, the "missing" 15% is likely water and counter-ions (e.g., Acetate).
Logic of Validation: Why this System Works
The power of this protocol lies in its self-validating nature. The diagram below details the stoichiometric verification logic.
Figure 2: Stoichiometric verification logic. The 1:4 ratio between His (C2-H) and Tyr (Aromatic) protons internally validates the peptide structure before purity is even calculated.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5] Journal of Medicinal Chemistry.
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.
-
Biological Magnetic Resonance Data Bank (BMRB). Amino Acid Chemical Shift Statistics.
-
BIPM (Bureau International des Poids et Mesures). Guidance on qNMR for chemical purity.
Sources
- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking H-His-Tyr-OH Synthesis Methods
For researchers, scientists, and professionals in drug development, the synthesis of the dipeptide Histidyl-Tyrosine (H-His-Tyr-OH) presents a series of nuanced challenges that directly impact yield, purity, and stereochemical integrity. The unique chemical properties of the histidine and tyrosine residues—specifically the nucleophilic imidazole ring of histidine and the phenolic hydroxyl group of tyrosine—necessitate a carefully considered synthetic strategy. This guide provides an in-depth comparison of prevalent synthesis methodologies, focusing on the critical decision points that ensure a successful and efficient production of this important dipeptide.
Strategic Overview: Solid-Phase vs. Liquid-Phase Synthesis
The two primary strategies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). For a short dipeptide like H-His-Tyr-OH, both methods are viable, but their operational efficiencies and scalability differ significantly.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for research and moderate-scale synthesis.[1] The growing peptide chain is anchored to an insoluble resin, which simplifies the purification process to simple filtration and washing steps after each reaction.[1] This allows for the use of excess reagents to drive reactions to completion, generally resulting in high yields and purity.[2] Automation is also readily achievable with SPPS.[1]
-
Liquid-Phase Peptide Synthesis (LPPS): In this classical approach, all reactions are carried out in solution.[3] While it can be more cost-effective for the large-scale industrial production of short peptides due to lower raw material consumption, it is significantly more labor-intensive.[1][3] LPPS requires purification, often by crystallization or chromatography, after each step to remove byproducts and unreacted starting materials, which can lead to lower overall yields for longer peptides.[4]
For the purposes of this guide, which focuses on achieving high purity and providing a robust, reproducible methodology suitable for research and preclinical development, we will focus on the intricacies of the more prevalent Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .
The Cornerstone of Success: Protecting Group Strategy in Fmoc-SPPS
The success of any peptide synthesis hinges on the selection of appropriate protecting groups for the amino acid side chains. For H-His-Tyr-OH, the choice of the histidine side-chain protecting group is arguably the most critical decision, directly influencing the stereochemical purity of the final product.
The Histidine Dilemma: Mitigating Racemization
Histidine is notoriously prone to racemization during the carboxyl group activation required for coupling.[5] This loss of chirality is catalyzed by the unprotected π-nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid, leading to the formation of diastereomeric impurities.[5]
The most common side-chain protecting group for histidine in Fmoc-SPPS is the acid-labile trityl (Trt) group.[6] However, the Trt group protects the τ-nitrogen, leaving the π-nitrogen free to facilitate racemization.[7] A superior strategy is to protect the π-nitrogen, which effectively suppresses this side reaction. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose.
Comparative Experimental Data: Racemization of Histidine Derivatives
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min activation | 6.8% | [8] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min activation | 0.18% | [8] |
| Fmoc-His(Trt)-OH | 90 °C | >16% | [8] |
| Fmoc-His(Boc)-OH | 90 °C | 0.81% | [8] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8% | [5] |
| Fmoc-His(MBom)-OH* | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3% | [5][7] |
Note: Fmoc-His(MBom)-OH also features π-nitrogen protection and shows similarly excellent suppression of racemization.
Protecting the Tyrosine Side Chain
The phenolic hydroxyl group of tyrosine is nucleophilic and must be protected to prevent side reactions, such as O-acylation, during coupling.[10] In the context of an Fmoc-based strategy, the standard and most effective protecting group is the tert-butyl (tBu) ether .[10][11] The tBu group is stable to the mild basic conditions used for Fmoc removal (e.g., piperidine) but is cleanly cleaved by strong acid (e.g., trifluoroacetic acid) during the final deprotection step.[10]
Experimental Workflow: Fmoc-SPPS of H-His-Tyr-OH
This section details a robust, step-by-step protocol for the manual synthesis of H-His-Tyr-OH on a 0.1 mmol scale using the recommended protecting group strategy.
Caption: Overall workflow for the Solid-Phase Peptide Synthesis of H-His-Tyr-OH.
Materials
| Reagent | Purpose |
| 2-Chlorotrityl chloride resin | Solid support for generating a C-terminal carboxylic acid. |
| Fmoc-Tyr(tBu)-OH | First amino acid to be loaded. |
| Fmoc-His(Boc)-OH | Second amino acid to be coupled. |
| Dichloromethane (DCM) | Solvent for swelling, washing, and loading. |
| N,N-Dimethylformamide (DMF) | Solvent for washing, deprotection, and coupling. |
| N,N-Diisopropylethylamine (DIPEA) | Base for loading and coupling activation. |
| Piperidine | Reagent for Fmoc deprotection. |
| HATU | Coupling reagent. |
| Trifluoroacetic acid (TFA) | Cleavage and global deprotection agent. |
| Triisopropylsilane (TIS) | Cation scavenger for cleavage. |
| Water (H₂O) | Scavenger for cleavage. |
| Cold Diethyl Ether | For peptide precipitation. |
| Acetonitrile (ACN) | HPLC mobile phase component. |
| Kaiser Test Kit | For monitoring reaction completion.[12] |
Step-by-Step Protocol
Step 1: Loading of Fmoc-Tyr(tBu)-OH onto 2-Chlorotrityl Chloride Resin
-
Swell 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) in DCM for 30-60 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Tyr(tBu)-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in DCM.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the solution. To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[13]
-
Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
Step 2: First Deprotection Cycle
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Perform a Kaiser test on a few beads. A deep blue color confirms the presence of a free primary amine.[12]
Step 3: Coupling of Fmoc-His(Boc)-OH
Caption: Activation and coupling step in the SPPS cycle.
-
In a separate vial, dissolve Fmoc-His(Boc)-OH (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin from Step 2.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5x).
-
Perform a Kaiser test. The beads should remain yellow, indicating complete coupling. If the test is positive (blue beads), a second coupling is required.[12]
Step 4: Final Deprotection
-
Repeat the deprotection procedure as described in Step 2 to remove the Fmoc group from the N-terminal histidine.
-
After the final washes, wash the resin with DCM (3x) and dry the peptide-resin under vacuum for several hours.
Step 5: Cleavage and Global Deprotection
The simultaneous cleavage of the peptide from the resin and removal of the tBu (from Tyr) and Boc (from His side chain) protecting groups is achieved with a strong acid cocktail containing scavengers. Scavengers are critical to trap the reactive carbocations generated during cleavage (e.g., t-butyl cations), preventing side reactions with the peptide.[14]
-
Prepare the cleavage cocktail fresh: 95% TFA / 2.5% Water / 2.5% TIS (v/v/v) .[15] For peptides containing sensitive residues like His and Tyr, this is a robust and effective mixture.
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 0.1 mmol of resin) in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn yellow or orange due to the formation of trityl cations if any Trt groups were present, but this is less of an issue with the recommended protecting groups.[14]
-
Filter the resin and collect the filtrate containing the peptide. Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide must be purified to remove deletion sequences, byproducts from protecting groups, and other impurities. The identity and purity of the final product are then confirmed analytically.
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for peptide purification, separating molecules based on hydrophobicity.
-
Column: C18 stationary phase (e.g., 10 mm x 250 mm for preparative scale).
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Protocol:
-
Dissolve the crude peptide in a small volume of Mobile Phase A (if solubility is an issue, add a minimal amount of ACN or DMF).
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the peptide using a shallow gradient of increasing Mobile Phase B. For H-His-Tyr-OH, a gradient of 5% to 35% B over 30-40 minutes is a good starting point.
-
Monitor the elution at 214 nm and 280 nm (the tyrosine phenol group absorbs at 280 nm).
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.
-
Characterization
-
Purity Analysis (Analytical RP-HPLC): A final analytical HPLC run on the purified product should show a single, sharp peak, indicating high purity (typically >98%).
-
Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the molecular weight of the dipeptide.
-
Chemical Formula: C₁₅H₁₈N₄O₄
-
Average Molecular Weight: 318.33 g/mol
-
Expected [M+H]⁺: 319.33
-
Conclusion and Recommendations
The synthesis of H-His-Tyr-OH, while seemingly straightforward, requires careful control over the protecting group strategy to ensure high stereochemical purity. Fmoc-based Solid-Phase Peptide Synthesis provides a reliable and efficient framework for its production.
Key Recommendations:
-
Prioritize Racemization Control: The most critical factor for success is the mitigation of histidine racemization. The use of a π-nitrogen protected derivative, specifically Fmoc-His(Boc)-OH , is strongly recommended over the conventional Fmoc-His(Trt)-OH. This choice drastically reduces the formation of diastereomeric impurities and simplifies purification.
-
Employ Standard Tyr Protection: Use Fmoc-Tyr(tBu)-OH for robust and compatible side-chain protection of the tyrosine residue.
-
Utilize an Effective Cleavage Cocktail: A cleavage cocktail containing scavengers, such as 95% TFA / 2.5% H₂O / 2.5% TIS , is essential to prevent side reactions during the final deprotection step.
-
Validate with High-Resolution Analytics: Final purity should be rigorously assessed by RP-HPLC, and the product identity must be confirmed by mass spectrometry.
By adhering to these field-proven insights and protocols, researchers can confidently and reproducibly synthesize H-His-Tyr-OH with the high degree of purity and stereochemical integrity required for demanding scientific applications.
References
- BenchChem. (2025). A Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
- BenchChem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Fields, G. B. (2007).
- The Royal Society of Chemistry. (n.d.). General methods.
- BenchChem. (2025).
- Merck Millipore. (n.d.). Novabiochem® Letters 2 .15Vol..
- ScienceOpen. (n.d.).
- Yi, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development.
- Nowick, J. S., et al. (2020).
- Coin, I., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- NovoPro Bioscience. (n.d.). H-His-Tyr-OH peptide.
- ResearchGate. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025). A Comparative Guide to Boc-Tyr(Boc)
- CEM Corporation. (2014). Unparalleled Solid Phase Peptide Peptide Synthesis.
- Bofill, J. M., et al. (2019). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Molecules, 24(19), 3541.
- Gates, Z. P., et al. (2017). Development of Convergent Hybrid Phase Ligation for Efficient and Convenient Total Synthesis of Proteins.
- ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Reyes-García, E., et al. (2022). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 27(19), 6527.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Google Patents. (n.d.). CN117567566B - Liquid phase synthesis process of cyclohexapeptide-9.
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine.
- BenchChem. (n.d.). Technical Support Center: H-His-Lys-OH Peptide Synthesis.
- Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube.
- Roche. (n.d.).
- National Institute of Standards and Technology. (n.d.). Tyrosine - the NIST WebBook.
- GenCefe Biotech. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.
- Aapptec Peptides. (n.d.). H-Tyr-OH, L-Tyrosine, CAS 60-18-4.
- Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- ResolveMass Laboratories Inc. (n.d.). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cem.hu [cem.hu]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. H-His-Tyr-OH peptide [novoprolabs.com]
Quantifying the Invisible: A Technical Guide to Reproducible H-His-Tyr-OH Cellular Uptake Assays
Executive Summary The cellular uptake of the bioactive dipeptide H-His-Tyr-OH (Histidyl-Tyrosine) is primarily mediated by the proton-coupled oligopeptide transporter PEPT1 (SLC15A1) . However, reproducibility in these assays is notoriously difficult to achieve compared to the gold-standard substrate Gly-Sar .
This guide addresses the root cause of this variability: The Hydrolysis Trap . Unlike Gly-Sar, His-Tyr is a natural dipeptide susceptible to rapid intracellular degradation by cytosolic peptidases. Standard protocols often measure "accumulated" peptide, failing to account for the fraction already metabolized, leading to severe underestimation of uptake rates. This guide provides a self-validating, LC-MS/MS-based workflow designed to capture the true kinetics of His-Tyr transport.
Part 1: The Challenge – Why His-Tyr Fails Standard Protocols
To achieve reproducibility, one must understand the divergence between the "Ideal" substrate and the "Real" substrate.
Comparative Analysis: Gly-Sar vs. H-His-Tyr-OH
| Feature | Gly-Sar (The Control) | H-His-Tyr-OH (The Target) | Impact on Assay |
| Transport Mechanism | PEPT1 / PEPT2 | PEPT1 / PEPT2 | Identical: Both require Apical pH 6.0. |
| Intracellular Stability | Hydrolysis Resistant | High Lability | Critical: His-Tyr degrades into His + Tyr within minutes inside the cytosol. |
| Detection Method | Radiometry ( | LC-MS/MS (Label-free) | LC-MS requires strict matrix management. |
| ** efflux** | Low | Moderate | Basolateral efflux can confound accumulation data. |
| Reproducibility Risk | Low | High | Variable peptidase expression in Caco-2 passages alters results. |
The Mechanistic Trap
The following diagram illustrates the hidden variable in His-Tyr assays: the "Sink Effect" caused by intracellular peptidases.
Figure 1: The Kinetic Sink. Unlike Gly-Sar, His-Tyr is rapidly converted to amino acids. If the assay incubation is too long (>10 min), you are measuring the net result of uptake minus metabolism, not uptake alone.
Part 2: The Self-Validating Protocol
Objective: Quantify H-His-Tyr-OH uptake in Caco-2 cells using LC-MS/MS, minimizing metabolic interference.
Experimental Setup & Materials
-
Cell Model: Caco-2 cells (Passage 30–50). Note: PEPT1 expression peaks 21 days post-seeding.
-
Transport Buffer (Apical): HBSS adjusted to pH 6.0 with MES (10 mM). Crucial: PEPT1 is proton-dependent.[1][2] pH 7.4 will yield <10% activity.
-
Wash Buffer: Ice-cold HBSS (pH 6.0) containing 100 µM Bestatin (Peptidase inhibitor).
-
Lysis/Quench Solvent: 80:20 Methanol:Water + 0.1% Formic Acid + Internal Standard (e.g., labeled His-Tyr or Gly-Sar).
The Workflow
This workflow integrates a "Metabolic Quench" step to freeze the peptide state immediately.
Figure 2: Optimized Workflow. The use of short incubation times (5-10 min) and immediate acidic methanol lysis is required to prevent intracellular degradation of the analyte.
Step-by-Step Methodology
Step A: System Validation (The "No-Go" Checks)
Before adding peptide, verify the monolayer:
-
TEER Check: Resistance must be >300 Ω·cm². Low TEER indicates leaky junctions (paracellular flow), which invalidates PEPT1 specific data.
-
pH Check: Ensure Apical buffer is pH 6.0 ± 0.05. PEPT1
drops significantly at pH 6.5+.
Step B: The Uptake Reaction
-
Aspirate growth media and wash cells 2x with pre-warmed (37°C) pH 6.0 HBSS .
-
Add H-His-Tyr-OH solution (e.g., 100 µM) to the apical chamber.
-
Control A: 4°C incubation (measures passive binding/diffusion).[2]
-
Control B: Co-incubation with 10 mM Gly-Sar (confirms PEPT1 specificity).
-
-
Incubate for exactly 10 minutes .
-
Why? Beyond 10-15 minutes, intracellular hydrolysis of His-Tyr alters the concentration gradient, artificially flattening the uptake curve.
-
Step C: Quench and Lysis (The Critical Step)
-
Place plate immediately on ice .
-
Aspirate apical solution rapidly.
-
Wash 3x with Ice-Cold HBSS (pH 6.0) .
-
Note: Do not use pH 7.4 PBS for washing; the sudden pH jump can shock the transporters or alter retention.
-
-
Add 200 µL Lysis Solvent (80% MeOH / 0.1% Formic Acid) directly to the monolayer.
-
Scrape cells, collect lysate, centrifuge (10,000 x g, 10 min, 4°C) to remove debris.
Step D: LC-MS/MS Quantification
-
Column: C18 Polar Embedded (to retain small polar dipeptides).
-
Mobile Phase: A: 0.1% Formic Acid in H2O; B: Acetonitrile.
-
Transition: Monitor the specific MRM for His-Tyr (e.g., 319.1 -> 156.1 m/z).
-
Normalization: Normalize peak area to Total Protein Content (BCA assay on the pellet) or Cell Count .
Part 3: Data Interpretation & Troubleshooting
Calculating Specific Uptake
Total uptake is rarely the correct metric. Use this subtraction method:
Alternatively, if using competitive inhibition:
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Variability (CV > 20%) | Inconsistent washing or hydrolysis. | Use automated washing if possible. Ensure Lysis solvent is added immediately after final wash. |
| No difference between 37°C and 4°C | Loss of PEPT1 expression. | Check passage number. Caco-2 lose PEPT1 expression at very high passages (>70). |
| Signal detected in 4°C control | High non-specific binding. | Include 0.1% BSA in the wash buffer to scavenge surface-bound peptide. |
| Low Recovery of His-Tyr | Ion Suppression in LC-MS. | The cell lysate matrix is complex. Perform a standard addition spike into blank lysate to calculate a Matrix Factor. |
References
-
Brandsch, M., et al. (2008). Intestinal H+/peptide symporter PEPT1: Structure-affinity relationships.[6] European Journal of Pharmaceutical Sciences.[6] Link
-
Thwaites, D. T., et al. (1993). H(+)-coupled dipeptide (glycylsarcosine) transport across the apical membrane of human intestinal Caco-2 cell monolayers. Journal of Physiology.[4] Link
-
Sun, D., et al. (2001). Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein.[7] AAPS PharmSci. Link
-
Bhardwaj, R. K., et al. (2005). Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Vig, B. S., et al. (2006). hPEPT1 pharmacophore validation using 3D-QSAR and molecular docking. Journal of Medicinal Chemistry. Link
Sources
- 1. redalyc.org [redalyc.org]
- 2. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
H-HIS-TYR-OH: Proper Disposal & Handling Procedures
Technical Guidance for Laboratory Safety & Compliance
Executive Summary
H-His-Tyr-OH (L-Histidyl-L-Tyrosine) is a dipeptide generally classified as non-hazardous under GHS standards for acute toxicity. However, in a professional research environment, "non-hazardous" does not imply "drain-safe."
The Core Directive: Adopt a Zero-Discharge Policy . Regardless of calculated toxicity, all peptide waste should be containerized and routed through your facility’s chemical waste management stream (usually incineration). This protocol mitigates regulatory ambiguity, prevents potential bio-accumulation issues, and protects your facility’s wastewater permit status.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of H-His-Tyr-OH is the first step in determining the correct waste stream.
| Property | Data | Relevance to Disposal |
| Chemical Name | L-Histidyl-L-Tyrosine | Dipeptide; generally biodegradable. |
| CAS Number | 35979-00-1 | Use for waste manifesting/inventory. |
| Molecular Weight | 318.33 g/mol | N/A |
| Solubility | Moderate (Water/Acid) | Tyrosine residues can limit solubility in neutral pH; often requires acidic buffers. |
| pKa Values | ~6.0 (His), ~10.1 (Tyr) | Zwitterionic behavior affects solubility in aqueous waste streams. |
| Reactivity | Chlorine Sensitive | CRITICAL: Histidine residues react with hypochlorite (bleach) to form chloramines. |
The "Hidden" Hazard: Chemical Compatibility
While the peptide itself is low-toxicity, the Histidine (His) residue presents a specific compatibility risk.
-
Do NOT mix with Bleach: Treating Histidine-containing waste with bleach (sodium hypochlorite) can generate reactive chloramines or
-cyanoalanine derivatives. -
Protocol: Use non-chlorine-based disinfectants (e.g., quaternary ammoniums) or simple solvent decontamination if sterilization is required before disposal.
Decision Logic: Waste Stream Segregation
Effective disposal relies on segregating the peptide based on its matrix (what it is dissolved in), rather than the peptide itself.
Figure 1: Decision tree for segregating H-His-Tyr-OH waste based on physical state and solvent composition.
Detailed Disposal Protocols
Scenario A: Solid Waste (Expired Powder or Spill Cleanup)
Context: You have a vial of expired H-His-Tyr-OH or contaminated weighing paper/PPE.
-
Containment: Place the vial or debris into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label. Even if non-hazardous, label clearly:
-
Contents: "Solid Waste: H-His-Tyr-OH (Peptide)"
-
Hazards: Check "None" or "Non-Regulated" (unless mixed with other hazards).
-
-
Disposal: Submit for pickup by your EHS (Environmental Health & Safety) team. This will typically be routed for incineration.
Scenario B: Aqueous Liquid Waste (Buffers/Stock Solutions)
Context: Leftover stock solution in water, PBS, or Tris.
-
No Drain Disposal: Despite being amino acids, local wastewater permits often strictly forbid "chemical dumping."
-
Collection: Pour into a designated "Aqueous Waste" carboy (typically HDPE).
-
Compatibility Check: Ensure the carboy does not contain heavy metals or strong oxidizers (bleach) that could react with the Histidine imidazole ring.
-
pH Adjustment: Ensure the waste container pH remains between 5 and 9 to prevent off-gassing or precipitation of other co-mingled salts.
Scenario C: HPLC Waste (Organic Mixtures)
Context: Eluent from purification containing Acetonitrile (ACN), Methanol, or TFA.
-
The Solvent Rules: The hazard classification is now dictated by the organic solvent , not the peptide.
-
Collection: Collect in a solvent-compatible container (Safety Can or Glass bottle with vented cap).
-
Labeling:
-
Contents: "Waste Acetonitrile (XX%), Water, Trace H-His-Tyr-OH."
-
Hazard:[1] Flammable, Irritant.
-
-
Segregation: Do not mix halogenated solvents (DCM/Chloroform) with non-halogenated solvents (ACN/MeOH) if your facility requires separation.
Emergency Procedures (Spill Response)
Self-Validating Safety: Always assume the powder is easily aerosolized.
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.[2] If handling large quantities of powder (>10g), use a particulate respirator (N95) or work inside a fume hood.
-
Containment:
-
Powder Spill: Cover with wet paper towels to prevent dust generation. Wipe up and place in solid waste.
-
Liquid Spill: Absorb with vermiculite or standard spill pads.
-
-
Decontamination: Clean the surface with 70% Ethanol or a mild detergent. Avoid Bleach.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 435685, H-His-Tyr-OH. PubChem.[3] [Link]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. (Guidance on waste determination). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
